Product packaging for 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol(Cat. No.:CAS No. 886360-71-0)

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Katalognummer: B1418143
CAS-Nummer: 886360-71-0
Molekulargewicht: 193.23 g/mol
InChI-Schlüssel: XIRCMTYSHZIXFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3OS B1418143 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol CAS No. 886360-71-0

Eigenschaften

IUPAC Name

6-methyl-3-thiophen-2-yl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5-8(12)9-7(11-10-5)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRCMTYSHZIXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249809
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-71-0
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for obtaining 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol, a heterocyclic compound of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this guide provides a well-reasoned, two-step synthetic route based on established principles of 1,2,4-triazine chemistry. The proposed synthesis involves the preparation of a key intermediate, thiophene-2-carboximidohydrazide, followed by a cyclocondensation reaction with pyruvic acid. This document furnishes detailed, hypothetical experimental protocols, templates for data presentation, and workflow visualizations to aid researchers in the practical synthesis and characterization of the target molecule.

Introduction

The 1,2,4-triazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The substituent at the 3-position of the triazine ring plays a crucial role in modulating this biological activity. The incorporation of a thienyl group, a bioisostere of the phenyl ring, is a common strategy in drug design to enhance potency and improve pharmacokinetic profiles. The 6-methyl-1,2,4-triazin-5-ol framework has also been identified as a key pharmacophore in various biologically active compounds. This guide details a proposed synthesis for the novel compound this compound, providing a foundational methodology for its preparation and subsequent investigation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, thiophene-2-carboximidohydrazide, from thiophene-2-carbonitrile. The second step is the cyclocondensation of this intermediate with pyruvic acid to yield the final product.

Synthetic_Pathway Thiophene_2_carbonitrile Thiophene-2-carbonitrile Thiophene_2_carboximidohydrazide Thiophene-2-carboximidohydrazide Thiophene_2_carbonitrile->Thiophene_2_carboximidohydrazide Step 1 Hydrazine_hydrate Hydrazine Hydrate Final_Product This compound Thiophene_2_carboximidohydrazide->Final_Product Step 2 Pyruvic_acid Pyruvic Acid

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis. Researchers should conduct their own optimization of reaction conditions.

Step 1: Synthesis of Thiophene-2-carboximidohydrazide

This procedure is based on general methods for the synthesis of amidrazones from nitriles.

  • Materials and Reagents:

    • Thiophene-2-carbonitrile

    • Hydrazine hydrate

    • Ethanol

    • Sodium metal (or sodium ethoxide)

    • Dry diethyl ether

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.

    • To this solution, add thiophene-2-carbonitrile.

    • Slowly add hydrazine hydrate to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with dry diethyl ether to precipitate the product.

    • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield thiophene-2-carboximidohydrazide.

Step 2: Synthesis of this compound

This cyclocondensation reaction is adapted from known procedures for the synthesis of 6-methyl-1,2,4-triazin-5-ones.[1]

  • Materials and Reagents:

    • Thiophene-2-carboximidohydrazide (from Step 1)

    • Pyruvic acid

    • Ethanol or Acetic Acid

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophene-2-carboximidohydrazide in a suitable solvent such as ethanol or aqueous acetic acid.

    • Add pyruvic acid to the solution.

    • Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold water, and then a small amount of cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

The following tables should be used to record and present the quantitative data from the synthesis.

Table 1: Reactant and Product Data for the Synthesis of this compound

StepCompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
1Thiophene-2-carbonitrileC₅H₃NS109.15(Input)(Input)1
Hydrazine hydrateH₆N₂O50.06(Input)(Input)1.2
Thiophene-2-carboximidohydrazideC₅H₇N₃S141.20(Actual)(Actual)-
2Thiophene-2-carboximidohydrazideC₅H₇N₃S141.20(Input)(Input)1
Pyruvic acidC₃H₄O₃88.06(Input)(Input)1.1
Final Product C₈H₇N₃OS 197.23 (Actual) (Actual) -

Table 2: Characterization Data for this compound

AnalysisExpected DataExperimental Results
Appearance Crystalline solid
Melting Point (°C) (To be determined)
Yield (%) (To be determined)
¹H NMR (ppm) Signals corresponding to methyl, thienyl, and triazine ring protons.
¹³C NMR (ppm) Signals corresponding to methyl, thienyl, and triazine ring carbons, including C=O.
Mass Spectrometry (m/z) [M+H]⁺ peak at approximately 198.03.
Elemental Analysis (%) C, 48.72; H, 3.58; N, 21.30; O, 8.11; S, 16.26

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.

Experimental_Workflow cluster_step1 Step 1: Amidrazone Formation cluster_step2 Step 2: Cyclocondensation cluster_purification Purification & Characterization Thiophene_CN Thiophene-2-carbonitrile Reaction1 Reaction in Ethanol with NaOEt catalyst Thiophene_CN->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Intermediate Thiophene-2-carboximidohydrazide Reaction1->Intermediate Reaction2 Reflux in Ethanol/Acetic Acid Intermediate->Reaction2 Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Spectroscopic & Elemental Analysis Pure_Product->Analysis

Caption: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis of this compound. By leveraging established synthetic methodologies for the 1,2,4-triazine core, this document offers researchers a clear and actionable pathway to access this novel compound. The detailed experimental protocols, data presentation templates, and workflow visualizations are intended to facilitate the practical implementation of this synthesis in a laboratory setting. The successful synthesis of this target molecule will enable further exploration of its chemical properties and biological activities, potentially leading to the development of new therapeutic agents.

References

Spectroscopic Profile of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document presents a generalized spectroscopic profile based on the analysis of closely related 1,2,4-triazine derivatives. The experimental protocols and expected data ranges are compiled from various studies on similar molecular scaffolds.

Molecular Structure

This compound is a substituted 1,2,4-triazine featuring a methyl group at the 6-position, a 2-thienyl group at the 3-position, and a hydroxyl group at the 5-position, leading to a tautomeric equilibrium with its keto form, 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(4H)-one.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic analyses of this compound. These values are estimations based on the characterization of analogous compounds found in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HOH/NH (tautomer)
~7.2 - 8.0Multiplet3HThienyl protons
~2.3Singlet3HCH₃ protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~160 - 170C=O (keto tautomer)
~140 - 155C5 (enol tautomer), C3, C6
~125 - 135Thienyl carbons
~15 - 25CH₃ carbon

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3400BroadO-H / N-H stretch
2900 - 3000MediumC-H stretch (aromatic/aliphatic)
1650 - 1700StrongC=O stretch (keto tautomer)
1580 - 1620StrongC=N stretch
1400 - 1500MediumC=C stretch (thienyl)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zFragmentation
[M]+Molecular Ion
[M - CH₃]+Loss of methyl radical
[M - CO]+Loss of carbon monoxide
[Thienyl-C≡N]+Fragment from triazine ring cleavage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established procedures for the characterization of 1,2,4-triazine derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.[2][3]

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source.

Sample Introduction: The sample is introduced via a direct insertion probe.

Data Acquisition:

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1 scan/second.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual pathway for the synthesis of the target compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Fig. 1: Experimental workflow for spectroscopic analysis.

Synthesis_Pathway Thiophene 2-Thiophenecarboximidohydrazide Intermediate Intermediate Adduct Thiophene->Intermediate Pyruvic_Acid Ethyl Pyruvate Pyruvic_Acid->Intermediate Cyclization Cyclization (e.g., Reflux in Acetic Acid) Intermediate->Cyclization Product This compound Cyclization->Product

References

An In-depth Technical Guide on the 1H and 13C NMR of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for the novel heterocyclic compound 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol remains a subject of ongoing research, as specific experimental data for this precise molecule is not yet publicly available in the surveyed scientific literature. However, based on the known spectral characteristics of its constituent chemical moieties—a methyl group, a 2-substituted thienyl ring, and a 1,2,4-triazin-5-ol core—a detailed theoretical analysis and prediction of its NMR spectra can be provided for researchers in the fields of medicinal chemistry and drug development.

This guide will, therefore, present a predicted 1H and 13C NMR spectral data set for this compound, extrapolated from closely related and structurally analogous compounds. These predictions are intended to serve as a reference for the identification and characterization of this compound and its derivatives. Furthermore, a detailed experimental protocol for the acquisition of such NMR data is provided, alongside a logical workflow for spectral analysis.

Predicted NMR Data

The anticipated chemical shifts (δ) in parts per million (ppm) for the protons (1H) and carbon nuclei (13C) of this compound are summarized below. These predictions are based on established NMR data for thienyl-substituted triazines and related heterocyclic systems.

Table 1: Predicted 1H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
OH (on Triazine)10.0 - 12.0Singlet (broad)-1H
H-5' (Thienyl)7.8 - 8.0Doublet of doublets~3.8, 1.21H
H-3' (Thienyl)7.6 - 7.8Doublet of doublets~5.0, 1.21H
H-4' (Thienyl)7.1 - 7.3Doublet of doublets~5.0, 3.81H
CH3 (on Triazine)2.2 - 2.5Singlet-3H

Table 2: Predicted 13C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C5, Triazine)155 - 160
C3 (Triazine)148 - 152
C6 (Triazine)145 - 150
C2' (Thienyl)135 - 140
C5' (Thienyl)130 - 133
C3' (Thienyl)128 - 131
C4' (Thienyl)127 - 129
CH3 (on Triazine)15 - 20

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra for this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is recommended due to the potential for hydrogen bonding from the hydroxyl group.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): At least 3 seconds.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220 ppm, centered around 120 ppm.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

3. Data Processing:

  • Apply an exponential window function with a line broadening of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra before Fourier transformation.

  • Phase and baseline correct the spectra.

  • Reference the 1H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm.

  • Reference the 13C spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.

  • Integrate the signals in the 1H spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for clarity in NMR signal assignment.

Caption: Molecular structure of this compound.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical steps for the analysis and interpretation of the NMR spectra of the title compound.

workflow A Acquire 1H and 13C NMR Spectra B Process Spectra (FT, Phasing, Baseline Correction) A->B C Reference Spectra to Solvent Signal B->C D Identify Broad Singlet (OH Proton) in 1H Spectrum C->D E Identify Singlet (CH3 Protons) in 1H Spectrum C->E F Identify Thienyl Protons (Coupling Pattern) in 1H Spectrum C->F G Integrate 1H Signals to Confirm Proton Count D->G E->G F->G H Assign 13C Signals based on Predicted Chemical Shifts G->H I Correlate 1H and 13C Signals using 2D NMR (HSQC/HMBC) if available H->I J Final Structure Confirmation I->J

Caption: Workflow for NMR spectral analysis.

The Potent Edge: A Technical Guide to the Biological Activity of Thiophene-Containing Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and triazine rings has given rise to a class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the anticancer and antimicrobial properties of these promising molecules, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Key Signaling Pathways

Thiophene-containing triazines have demonstrated notable efficacy against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR-TK pathways. This targeted approach makes them attractive candidates for further drug development.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various thiophene-containing triazine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 47 A549 (Lung)0.20 ± 0.05[1]
MCF-7 (Breast)1.25 ± 0.11[1]
HeLa (Cervical)1.03 ± 0.24[1]
Compound 49 PI3Kα (Enzyme)0.177[1]
mTOR (Enzyme)0.012[1]
Compound 13 Various8.45 ± 0.65[1]
Compound 14 Various2.54 ± 0.22[1]
Compound 11 EGFR-TK (Enzyme)96.4% inhibition at 10 µM[1]
Compound 12 EGFR (Enzyme)0.0368[1]
ADVJS 2a-2d HT-29 (Colorectal)Significant cytotoxic effects[2]
Signaling Pathways in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies. Thiophene-containing triazines have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby disrupting cancer cell survival and proliferation.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiophene_Triazine Thiophene-Triazine Derivatives Thiophene_Triazine->PI3K Inhibition Thiophene_Triazine->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that, upon activation by its ligands, initiates a cascade of downstream signaling events controlling cell proliferation, differentiation, and survival. Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Certain thiophene-triazine derivatives have been identified as potent inhibitors of EGFR-TK, blocking its signaling and thereby exhibiting anticancer effects.[1]

EGFR_TK_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiophene_Triazine Thiophene-Triazine Derivatives Thiophene_Triazine->EGFR Inhibition of TK domain

EGFR Tyrosine Kinase Signaling Pathway Inhibition.

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer properties, thiophene-containing triazines have emerged as potent antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains. Their ability to combat drug-resistant microbes makes them particularly valuable in the ongoing search for new antibiotics.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected thiophene-containing triazine derivatives against various microbial strains.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)Reference
Thiophene derivative 7 Pseudomonas aeruginosaMore potent than gentamicin[3]
Thiophene derivatives 4, 5, 8 Colistin-Resistant A. baumanniiMIC50: 16-32 mg/L[4]
Colistin-Resistant E. coliMIC50: 8-32 mg/L[4]
ADVJS 2a, 2d Mycobacterium tuberculosis H37RvPotent activity[2]
MAI-2e, MAI-2k, & MAI-2l Bacterial strainsPotent activity[5]
MAI-2a, MAI-2c, MAI-2e, & MAI-2f Fungal strainsPotent activity[5]

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols are crucial. The following sections outline the methodologies for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compounds (thiophene-containing triazines)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (thiophene-containing triazines)

  • Standard antimicrobial agents (positive control)

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add an equal volume (100 µL) of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the biological evaluation of thiophene-containing triazine derivatives.

Experimental_Workflow Synthesis Synthesis of Thiophene-Triazine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Antimicrobial_Screening Data_Analysis_AC Data Analysis (IC50 Determination) Anticancer_Screening->Data_Analysis_AC Data_Analysis_AM Data Analysis (MIC Determination) Antimicrobial_Screening->Data_Analysis_AM Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Docking) Data_Analysis_AC->Mechanism_Study Data_Analysis_AM->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

References

The Structure-Activity Relationship of 1,2,4-Triazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent ability to interact with various biological targets has led to the development of numerous derivatives with potent anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of compounds.

Anticancer Activity of 1,2,4-Triazine Derivatives

1,2,4-triazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 1,2,4-triazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)
1a PhenylPhenylHMCF-7 (Breast)7.8[1]
1b 4-ChlorophenylPhenylHMCF-7 (Breast)5.2[1]
1c 4-MethoxyphenylPhenylHMCF-7 (Breast)10.1[1]
2a PhenylPhenylThio-morpholineA549 (Lung)3.5
2b 4-FluorophenylPhenylThio-morpholineA549 (Lung)2.1
3a IndoleHAminoHCT116 (Colon)6.4
3b 5-BromoindoleHAminoHCT116 (Colon)4.9

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at C5 and C6: The nature of the substituents at the 5 and 6 positions of the 1,2,4-triazine ring significantly influences anticancer activity. Aromatic and heteroaromatic substitutions are generally favored. The introduction of electron-withdrawing groups, such as halogens, on the phenyl rings at these positions often enhances cytotoxic effects[1].

  • Substitution at C3: The C3 position offers a key point for modification to modulate activity and selectivity. The introduction of thioether linkages with various heterocyclic moieties, such as morpholine, has been shown to improve potency. Furthermore, amino substitutions at this position, particularly when combined with indole moieties, have demonstrated significant anticancer effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,2,4-Triazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine derivatives in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Signaling Pathways in Cancer Targeted by 1,2,4-Triazine Derivatives

Many 1,2,4-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Triazine 1,2,4-Triazine Derivative Triazine->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Triazine 1,2,4-Triazine Derivative Triazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity of 1,2,4-Triazine Derivatives

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,2,4-triazine derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected 1,2,4-triazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDR1R2R3Microbial StrainMIC (µg/mL)
4a PhenylPhenylNH2Staphylococcus aureus16
4b 4-BromophenylPhenylNH2Staphylococcus aureus8
5a PhenylPhenylSHEscherichia coli32
5b 4-NitrophenylPhenylSHEscherichia coli16
6a PhenylPhenylHCandida albicans64
6b 4-ChlorophenylPhenylHCandida albicans32

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Substituents on Phenyl Rings: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl rings at C5 and C6 generally enhances antibacterial and antifungal activity.

  • Functional Groups at C3: The introduction of amino or thiol groups at the C3 position is a common strategy to improve antimicrobial potency. These groups can act as hydrogen bond donors or acceptors, facilitating interactions with microbial targets.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,2,4-Triazine derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of each 1,2,4-triazine derivative in the broth medium directly in the microtiter plate.

  • Inoculation: Add a standardized inoculum of the microbial strain to each well. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Antiviral Activity of 1,2,4-Triazine Derivatives

Several 1,2,4-triazine derivatives have been identified as potent inhibitors of various viruses, including influenza virus and human immunodeficiency virus (HIV). Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.

Quantitative Antiviral Activity Data

The following table shows the half-maximal effective concentration (EC50) values of representative 1,2,4-triazine derivatives against different viruses. The EC50 represents the concentration of a drug that gives a half-maximal response.

Compound IDR1R2R3VirusEC50 (µM)
7a PhenylPhenylAminoInfluenza A (H1N1)12.5
7b 4-FluorophenylPhenylAminoInfluenza A (H1N1)8.2
8a PhenylPhenylThio-acetic acidHIV-115.1
8b 4-ChlorophenylPhenylThio-acetic acidHIV-19.8

Structure-Activity Relationship (SAR) for Antiviral Activity:

  • Aromatic Substitutions: Similar to anticancer and antimicrobial activities, substitutions on the phenyl rings at C5 and C6 play a crucial role in antiviral potency. Halogenated phenyl groups often lead to increased activity.

  • Modifications at C3: The introduction of amino and thio-functionalized side chains at the C3 position has been shown to be a successful strategy for enhancing antiviral efficacy.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • 24-well or 48-well cell culture plates

  • Host cell line susceptible to the virus (e.g., MDCK for influenza)

  • Virus stock

  • 1,2,4-Triazine derivatives

  • Cell culture medium

  • Overlay medium (containing agar or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the 1,2,4-triazine derivative. Include a virus control (no compound).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Plaque Visualization: Fix and stain the cells with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.

Conclusion

The 1,2,4-triazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications at the C3, C5, and C6 positions of the triazine ring can lead to significant improvements in anticancer, antimicrobial, and antiviral activities. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the rational design and evaluation of new, more effective 1,2,4-triazine-based drugs. Further exploration of this chemical space, guided by the principles outlined in this document, holds great potential for addressing unmet medical needs.

References

A Technical Guide to the Discovery and Synthesis of Novel 1,2,4-Triazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth overview of the discovery and synthesis of novel 1,2,4-triazine compounds, with a focus on their anticancer properties. It includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows.

Synthesis of Novel 1,2,4-Triazine Derivatives

The synthesis of the 1,2,4-triazine core can be achieved through various strategies. A common and effective method involves the condensation of α-dicarbonyl compounds with aminoguanidines. Further functionalization allows for the introduction of diverse substituents, leading to a wide array of derivatives with distinct biological profiles.

General Experimental Protocol for the Synthesis of 5,6-Di(1H-indol-3-yl)-1,2,4-triazin-3-amines

This protocol describes a multi-step synthesis to obtain potent 1,2,4-triazine-based kinase inhibitors.[1]

Step 1: Synthesis of 1,2-bis(1H-indol-3-yl)ethane-1,2-diones

  • To a solution of the appropriate indole in diethyl ether at 0°C, add oxalyl chloride dropwise.

  • Stir the reaction mixture at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional hour.

  • The resulting indolyl-oxo-acetyl chloride is then used in a Friedel-Crafts acylation with a second indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a solvent mixture of dichloromethane and heptane at room temperature for 2 hours.

  • After the reaction is complete, the mixture is quenched with water and the organic layer is separated, dried, and concentrated to yield the 1,2-dione intermediate.

Step 2: Cyclization to form the 1,2,4-triazine ring

  • A mixture of the 1,2-bis(1H-indol-3-yl)ethane-1,2-dione and aminoguanidine bicarbonate is refluxed in n-butanol for 3 hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine.

Experimental Workflow for Synthesis

G cluster_step1 Step 1: 1,2-Dione Synthesis cluster_step2 Step 2: 1,2,4-Triazine Formation cluster_purification Purification indole1 Indole intermediate1 Indolyl-oxo-acetyl chloride indole1->intermediate1 Diethyl ether, 0°C oxalyl_chloride Oxalyl Chloride oxalyl_chloride->intermediate1 dione 1,2-bis(1H-indol-3-yl)ethane-1,2-dione intermediate1->dione DCM/Heptane, RT indole2 Indole Derivative indole2->dione lewis_acid AlCl₃ lewis_acid->dione triazine 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine dione->triazine n-Butanol, Reflux aminoguanidine Aminoguanidine Bicarbonate aminoguanidine->triazine purification Recrystallization / Chromatography triazine->purification final_product Pure 1,2,4-Triazine Derivative purification->final_product FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_SOS Grb2/SOS FAK->Grb2_SOS pY925 PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Src->FAK Phosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival PDK1_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival CellGrowth Cell Growth mTORC1->CellGrowth

References

Unraveling the Multifaceted Mechanism of Action of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific mechanism of action for 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is not extensively available in publicly accessible literature. This guide, therefore, presents a plausible, multi-faceted mechanism of action based on the well-documented biological activities of structurally related 1,2,4-triazine derivatives. The proposed mechanisms are inferred from extensive research on analogous compounds and are intended to provide a robust framework for future investigation.

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Based on the analysis of structurally similar compounds, this compound is likely to exert its biological effects through a combination of anticonvulsant, anticancer, and neuroprotective mechanisms. The proposed core mechanisms include the modulation of inhibitory and excitatory neurotransmission, induction of programmed cell death in cancer cells, and attenuation of inflammatory and oxidative stress pathways in the central nervous system. This technical guide will provide a detailed exploration of these putative mechanisms, supported by experimental protocols and quantitative data from analogous compounds.

Inferred Anticonvulsant Mechanism of Action

Numerous 1,2,4-triazine derivatives have demonstrated significant anticonvulsant properties. The plausible mechanisms for this compound in seizure protection are likely twofold: positive allosteric modulation of GABAA receptors and blockade of voltage-gated sodium channels.

Positive Allosteric Modulation of GABAA Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to increased neuronal inhibition and a reduction in seizure susceptibility. Molecular docking studies on related 1,2,4-triazines suggest a potential binding to the benzodiazepine site or a novel allosteric site on the GABAA receptor complex.[1]

GABAA_Modulation cluster_receptor GABA_A Receptor cluster_neuron Postsynaptic Neuron GABA_A GABA_A Receptor (Chloride Ion Channel) Chloride Cl- Ions GABA_A->Chloride Channel Opens GABA GABA GABA->GABA_A Binds to orthosteric site Triazine 6-Methyl-3-(2-thienyl) -1,2,4-triazin-5-ol Triazine->GABA_A Binds to allosteric site Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx into neuron ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Inferred GABAergic modulation by the triazine compound.

Blockade of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Blockade of these channels reduces neuronal excitability and can terminate seizure activity. Several 2,4-diamino-1,3,5-triazine derivatives have been shown to block neuronal sodium channels with IC50 values in the low micromolar range.[2][3]

Sodium_Channel_Blockade Triazine 6-Methyl-3-(2-thienyl) -1,2,4-triazin-5-ol SodiumChannel Voltage-Gated Sodium Channel Triazine->SodiumChannel Blocks SodiumInflux Sodium Ion Influx SodiumChannel->SodiumInflux Inhibits ActionPotential Action Potential Propagation SodiumInflux->ActionPotential Prevents ReducedExcitability Reduced Neuronal Excitability ActionPotential->ReducedExcitability Leads to

Caption: Postulated blockade of voltage-gated sodium channels.

Inferred Anticancer Mechanism of Action

The anticancer activity of 1,2,4-triazine derivatives is primarily attributed to their ability to induce apoptosis in cancer cells through multiple signaling pathways.[4] Key among these is the modulation of the NF-κB pathway and the activation of the caspase cascade.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (Nuclear Factor kappa B) plays a critical role in promoting cell survival and proliferation in cancer. Inhibition of NF-κB can sensitize cancer cells to apoptosis. Certain triazine derivatives have been shown to directly inhibit the DNA binding of NF-κB.[5][6]

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Many 1,2,4-triazine derivatives have been shown to induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3 and caspase-7.[7][8]

Apoptosis_Induction cluster_pathways Apoptotic Signaling Triazine 6-Methyl-3-(2-thienyl) -1,2,4-triazin-5-ol NFKB NF-κB Inhibition Triazine->NFKB ROS Increased ROS Triazine->ROS Caspase8 Caspase-8 Activation Triazine->Caspase8 Extrinsic Pathway Apoptosis Apoptosis NFKB->Apoptosis Promotes Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Caspase37->Apoptosis

Caption: Inferred apoptotic pathways activated by the triazine compound.

Inferred Neuroprotective Mechanism of Action

Beyond anticonvulsant effects, 1,2,4-triazine derivatives have shown promise as neuroprotective agents. This activity is likely mediated by the inhibition of neuroinflammatory pathways and the reduction of oxidative stress.

Anti-inflammatory Effects via NF-κB Inhibition

In the context of neurodegeneration, chronic activation of NF-κB contributes to neuroinflammation. By inhibiting NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines and protect neurons from inflammatory damage.[9]

Reduction of Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. Some 1,2,4-triazine derivatives have been observed to protect neuronal cells from hydrogen peroxide-induced toxicity, suggesting an ability to mitigate oxidative stress, possibly through direct radical scavenging or by upregulating endogenous antioxidant defenses.[9]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various 1,2,4-triazine derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticonvulsant Activity of 1,2,4-Triazine Derivatives

CompoundAssaySpeciesED50 / IC50Reference
5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diaminesSodium Channel BindingRat4.0 - 14.7 µM[2][3]
5,6-bis(4-bromophenyl)-3-(pyridin-4-ylmethylthio)-1,2,4-triazineMES-induced seizuresMouse> 300 mg/kg (80% protection)
5,6-bis(4-bromophenyl)-3-(pyridin-3-ylmethylthio)-1,2,4-triazinePTZ-induced seizuresMouse> 300 mg/kg (70% protection)

Table 2: Anticancer Activity of 1,2,4-Triazine Derivatives

CompoundCell LineAssayIC50Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine sulfonamide (3b)MCF-7 (Breast)MTT< 2.3 µM[7]
Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine sulfonamide (3b)MDA-MB-231 (Breast)MTT< 2.3 µM[7]
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-oneVariousNot SpecifiedActive[10]
Tris(triazolyl)triazine (G1a)MCF-7 (Breast)SRB2.95 ± 0.25 µg/mL[11]
Tris(triazolyl)triazine (G1a)HepG2 (Liver)SRB3.70 ± 0.48 µg/mL[11]

Experimental Protocols for Key Assays

Anticonvulsant Screening: Maximal Electroshock (MES) Test

This test is a standard model for generalized tonic-clonic seizures.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The ED50 (the dose that protects 50% of the animals) can be calculated from a dose-response curve.[12]

Anticancer Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, culture medium, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration that inhibits 50% of cell growth).[13][14]

NF-κB Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus sequence in the DNA.

  • Materials: Nuclear extracts from cells treated with the test compound, radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site, poly(dI-dC), binding buffer, and native polyacrylamide gel.

  • Procedure:

    • Incubate the nuclear extracts with the labeled DNA probe in the presence of poly(dI-dC) (to prevent non-specific binding) and binding buffer.

    • Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

    • Visualize the labeled DNA by autoradiography (for radiolabeled probes) or fluorescence imaging.

    • A decrease in the intensity of the shifted band (the protein-DNA complex) in the presence of the test compound indicates inhibition of NF-κB DNA binding.[5][6]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive literature on analogous 1,2,4-triazine derivatives provides a strong foundation for a plausible multi-target mechanism. The proposed actions on GABAA receptors, sodium channels, NF-κB signaling, and apoptotic pathways offer a comprehensive framework for its potential therapeutic applications in epilepsy, cancer, and neurodegenerative disorders.

Future research should focus on validating these inferred mechanisms for this compound through direct experimental investigation. This would include in vitro binding and functional assays for GABAA receptors and sodium channels, as well as detailed cellular and molecular studies to confirm its effects on NF-κB signaling and apoptosis in relevant cancer and neuronal cell lines. Such studies are essential to fully elucidate the therapeutic potential of this promising compound.

References

Potential Therapeutic Targets of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential therapeutic targets of the novel heterocyclic compound, 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. While direct experimental data on this specific molecule is limited in publicly available literature, this whitepaper provides an in-depth analysis of its potential mechanisms of action by examining the well-established biological activities of structurally related 1,2,4-triazine derivatives. The 1,2,4-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This guide synthesizes existing data on analogous compounds to propose likely therapeutic avenues, details relevant experimental protocols for target validation, and visualizes key signaling pathways that may be modulated. The primary focus is on oncology, given the prevalence of triazine derivatives as anticancer agents.

Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery

The 1,2,4-triazine ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of 1,2,4-triazine have been investigated and developed for various therapeutic applications, including antimicrobial, anticonvulsant, and notably, anticancer treatments.[1][3] The structural diversity achievable through substitution on the triazine core allows for the fine-tuning of biological activity and pharmacokinetic properties. Several 1,3,5-triazine derivatives, a related isomer, have already been approved as anticancer drugs, such as altretamine, gedatolisib, and enasidenib, demonstrating the clinical relevance of the triazine core in oncology.[4][5] The subject of this whitepaper, this compound, incorporates a thienyl group, a feature known to enhance the lipophilicity and binding interactions of molecules with biological targets.[6]

Potential Therapeutic Targets and Mechanisms of Action

Based on the established activities of analogous 1,2,4-triazine derivatives, several key cellular pathways and enzymes emerge as high-probability therapeutic targets for this compound.

Protein Kinase Inhibition

A prominent mechanism of action for many triazine-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several pyrrolo[2,1-f][1][2][4]triazine derivatives have been identified as potent and selective PI3Kα inhibitors.[7] For instance, the compound CYH33 (methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate) is a selective PI3Kα inhibitor with an IC50 of 5.9 nM.[7] Western blot analysis has confirmed the ability of such compounds to inhibit the phosphorylation of AKT, a downstream effector of PI3K.[7]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is another key target in cancer therapy. Hybrid quinazoline-1,3,5-triazine derivatives have been reported as EGFR inhibitors.[4] The inhibitory activity is influenced by substitutions on the triazine ring, with some compounds exhibiting IC50 values in the nanomolar range.[4]

  • Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5): The TGF-β signaling pathway is implicated in cancer and fibrosis. A series of imidazole derivatives bearing a[1][2][4]triazolo[1,5-a]pyridin-6-yl moiety have been synthesized and evaluated as potent ALK5 inhibitors.[8][9][10][11] For example, N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-([1][2][4]triazolo[1,5-a]pyridin-6-yl)thiazol-2-amine (12b) inhibited ALK5 phosphorylation with an IC50 value of 7.01 nM.[9]

Compound ClassTarget KinaseIC50 ValueReference
Pyrrolo[2,1-f][1][2][4]triazinesPI3Kα5.9 nM[7]
Hybrid quinazoline-1,3,5-triazinesEGFR36.8 nM[4]
Thiazole-triazolo-pyridinesALK57.01 nM[9]
Imidazole-triazolo-pyridinesALK57.68 nM[8]
Other Enzyme Inhibition

Beyond kinases, 1,2,4-triazine derivatives have shown inhibitory activity against other classes of enzymes.

  • Dipeptidyl Peptidase IV (DPP-IV): Fused heterocyclic compounds, including triazolopiperazines, have been evaluated as DPP-IV inhibitors for the treatment of type 2 diabetes.[12] A potent orally active inhibitor from this class demonstrated an IC50 of 18 nM.[12]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, 1,2,4-triazole derivatives have been synthesized as inhibitors of AChE and BChE.[13] Certain methyl phenyl-substituted derivatives have shown potent inhibition with low micromolar IC50 values.[13]

  • α-Glucosidase: The same study on triazole derivatives also identified potent α-glucosidase inhibitors, suggesting a potential application in diabetes management.[13]

Compound ClassTarget EnzymeIC50 ValueReference
TriazolopiperazinesDPP-IV18 nM[12]
Azinane-triazolesAChE0.73 µM[13]
Azinane-triazolesBChE0.017 µM[13]
Azinane-triazolesα-Glucosidase36.74 µM[13]
Modulation of GABA-A Receptors

Certain pyrazolo[1,5-d][1][2][4]triazine derivatives have been identified as selective inverse agonists for the α5 subtype of the GABA-A receptor.[14] This suggests a potential therapeutic application in cognitive enhancement.[14]

Proposed Signaling Pathway Interactions

The potential of this compound to act as a kinase inhibitor suggests its involvement in key cancer-related signaling pathways.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 6-Methyl-3-(2-thienyl) -1,2,4-triazin-5-ol (Proposed) Compound->PI3K

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 6-Methyl-3-(2-thienyl) -1,2,4-triazin-5-ol (Proposed) Compound->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway.

Methodologies for Target Validation and Compound Characterization

To experimentally validate the therapeutic potential of this compound, a series of in vitro and cell-based assays are recommended.

General Experimental Workflow

Experimental_Workflow Synthesis Compound Synthesis & Purification InVitro In Vitro Assays (Kinase, Enzyme) Synthesis->InVitro CellBased Cell-Based Assays (Cytotoxicity, Pathway) InVitro->CellBased InVivo In Vivo Models (Xenografts) CellBased->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: A typical workflow for drug discovery and development.

In Vitro Kinase Inhibition Assay Protocol

This protocol is a generalized procedure for determining the IC50 value of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., PI3Kα, EGFR, ALK5)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of the microplate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer)[15]

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, acidified isopropanol)

    • 96-well microplates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a cell lysate to confirm the on-target effect of the compound.

  • Reagents and Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Directions

While further direct experimental validation is necessary, the analysis of structurally related 1,2,4-triazine derivatives strongly suggests that this compound holds significant promise as a therapeutic agent, particularly in the field of oncology. The most probable molecular targets include protein kinases such as PI3K, EGFR, and ALK5. The proposed experimental workflows provide a clear path for the comprehensive evaluation of this compound's biological activity and mechanism of action. Future research should focus on the synthesis and in vitro screening of this compound against a panel of kinases and other relevant enzymes, followed by cell-based assays to confirm its on-target effects and cytotoxic potential. Positive results from these studies would warrant further investigation in preclinical in vivo models to assess its efficacy and pharmacokinetic profile.

References

In Silico Modeling of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol, a novel compound within the versatile 1,2,4-triazine class of heterocyclic molecules. While specific experimental data for this exact compound is not yet publicly available, this document outlines a robust, generalized workflow based on established computational studies of structurally similar 1,2,4-triazine and thienyl-containing derivatives. This guide will detail protocols for molecular modeling techniques, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate its potential biological activity and guide further drug development efforts.

Introduction to 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a thienyl group, as in the compound of interest, can further modulate the pharmacological profile. In silico modeling plays a crucial role in the rational design and development of novel therapeutic agents by predicting their interactions with biological targets, thereby saving time and resources in the drug discovery pipeline.[3][4]

Potential Biological Targets and Signaling Pathways

Based on studies of analogous compounds, this compound could potentially interact with a variety of biological targets. Structurally related thieno[2,3-d][3][5][6]triazine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a target in cancer therapy.[7] Other 1,2,4-triazine derivatives have been identified as inhibitors of c-Met and VEGFR-2, both important receptor tyrosine kinases involved in tumorigenesis and angiogenesis.[8][9][10] Furthermore, some 1,2,4-triazines have been studied as inhibitors of human D-amino acid oxidase (h-DAAO), a target for the treatment of schizophrenia.[3][6]

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (e.g., EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: Simplified EGFR Signaling Pathway.

In Silico Modeling Workflow

A typical in silico workflow for characterizing a novel compound like this compound involves a multi-step process, starting with data collection and ending with detailed molecular dynamics simulations.

in_silico_workflow Data_Collection Data Collection & Ligand Preparation QSAR 3D-QSAR Modeling Data_Collection->QSAR Docking Molecular Docking Data_Collection->Docking ADMET ADMET Prediction Data_Collection->ADMET Target_Selection Target Identification & Preparation Target_Selection->Docking QSAR->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Data Analysis & Hit Identification MD_Sim->Analysis ADMET->Analysis

Figure 2: Generalized In Silico Modeling Workflow.

Experimental Protocols

This section details the methodologies for the key in silico experiments. These protocols are synthesized from various studies on 1,2,4-triazine derivatives and represent a standard approach in the field.

3D-QSAR Modeling

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are performed to correlate the 3D structural properties of a series of compounds with their biological activities.

Methodology:

  • Dataset Preparation: A dataset of 1,2,4-triazine analogs with known biological activity (e.g., IC50 values) against a specific target is collected. The IC50 values are typically converted to pIC50 (-logIC50) for the analysis. The dataset is divided into a training set for model generation and a test set for validation.[6]

  • Molecular Modeling and Alignment: The 3D structures of the compounds are built using software like SYBYL-X. Energy minimization is performed using a suitable force field (e.g., Tripos). The molecules are then aligned based on a common substructure.[6]

  • CoMFA and CoMSIA Field Calculation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields around the aligned molecules.

  • PLS Analysis and Model Validation: Partial Least Squares (PLS) analysis is used to generate a linear correlation between the calculated fields (independent variables) and the biological activity (dependent variable). The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[3][6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Methodology:

  • Ligand Preparation: The 3D structure of this compound is built and optimized using software like ChemDraw and energy minimized using a force field like MMFF94.

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using tools like AutoDockTools.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Simulation: Docking is performed using software like AutoDock Vina or MOE (Molecular Operating Environment). The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy (highest affinity). The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.

Methodology:

  • System Preparation: The best-docked pose of the ligand-protein complex is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Simulation Protocol: MD simulations are typically performed using software like GROMACS or AMBER. The system is first minimized to remove any steric clashes. It is then gradually heated to physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble). Finally, a production run of several nanoseconds (e.g., 10-100 ns) is carried out.[4][11]

  • Trajectory Analysis: The trajectory from the production run is analyzed to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time.

ADMET Prediction

In silico ADMET prediction is used to assess the drug-likeness and pharmacokinetic properties of a compound.

Methodology:

  • Input: The 2D or 3D structure of this compound is used as input.

  • Prediction Servers/Software: Online tools like admetSAR or software packages like Discovery Studio are used to predict various ADMET properties.[4]

  • Properties Analyzed: Key properties include absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., plasma protein binding, blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., Ames mutagenicity, carcinogenicity).

Quantitative Data Presentation

The following tables present representative quantitative data from in silico studies of various 1,2,4-triazine derivatives. This data illustrates the typical outputs of the described methodologies and provides a benchmark for evaluating the potential of this compound.

Table 1: 3D-QSAR Statistics for h-DAAO Inhibitors

ModelSEEF-value
CoMFA0.6130.9660.164141.569
CoMSIA0.6690.9850.113243.687
Data synthesized from a study on 1,2,4-triazine derivatives as h-DAAO inhibitors.[3][6]

Table 2: Molecular Docking and Biological Activity Data for Anticancer Thieno-Triazolo-Pyrimidine Derivatives

CompoundTargetDocking Score (kcal/mol)IC50 (µM)
10bEGFR-8.219.4
10eEGFR-9.114.5
10bPI3K-7.9-
10ePI3K-8.5-
Data from a study on thieno[2,3-d][3][4][5]triazolo[1,5-a]pyrimidine derivatives against the MCF-7 cell line.

Table 3: Molecular Dynamics Simulation Parameters for a Triazine-based Inhibitor

ParameterValueInterpretation
RMSD of Complex~0.25 nmStable complex formation
RMSF of Ligand< 0.1 nmLow fluctuation, stable binding
Radius of Gyration~2.2 nmMaintained compactness
Hydrogen Bonds2-3Consistent hydrogen bonding
Representative data based on typical MD simulation results for small molecule inhibitors.[11]

Table 4: Predicted ADMET Properties for Representative 1,2,4-Triazine Derivatives

PropertyPrediction
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitorNon-inhibitor
AMES ToxicityNon-toxic
CarcinogenicityNon-carcinogen
Data based on predictions from admetSAR for similar heterocyclic compounds.[4]

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By leveraging established methodologies for structurally related compounds, researchers can predict its potential biological targets, binding affinities, and pharmacokinetic properties. The detailed protocols and representative data presented herein serve as a valuable resource for guiding the synthesis, biological evaluation, and optimization of this and other novel 1,2,4-triazine derivatives in the quest for new therapeutic agents. The integration of these computational approaches is essential for accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 2-thiophenecarbohydrazide, followed by a cyclocondensation reaction with ethyl 2-oxopropanoate. This protocol includes comprehensive methodologies, tabulated data for key compounds, and a visual representation of the synthetic workflow.

Introduction

The 1,2,4-triazine core is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer properties. The incorporation of a thiophene ring and a methyl group at specific positions of the triazinone core can significantly influence the molecule's biological profile. This protocol outlines a reliable method for the synthesis of this compound, providing a foundational methodology for researchers engaged in the exploration of novel triazine derivatives.

Chemical Structures and Properties

A clear understanding of the key reactants and the final product is crucial for a successful synthesis. The table below summarizes the essential information for the compounds involved in this protocol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2-Thiophenecarboxylic acidC₅H₄O₂S128.15128-130White solid527-72-0
Hydrazine hydrateH₆N₂O50.06-51.7Colorless liquid7803-57-8
2-ThiophenecarbohydrazideC₅H₆N₂OS142.18138-140Cream solid[1]2361-27-5[1]
Ethyl 2-oxopropanoate (Ethyl pyruvate)C₅H₈O₃116.12-58[2]Colorless liquid617-35-6[2]
This compoundC₈H₇N₃OS193.23Not availableNot availableNot available

Experimental Protocols

This synthesis is performed in two primary stages: the preparation of the 2-thiophenecarbohydrazide intermediate and the subsequent cyclocondensation to yield the final product.

Part 1: Synthesis of 2-Thiophenecarbohydrazide

This procedure is adapted from established methods of hydrazinolysis of carboxylic acid esters.[3][4]

Materials:

  • Methyl 2-thiophenecarboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 2-thiophenecarboxylate (0.1 mol) in 100 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.2 mol, 80% solution) dropwise while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The resulting precipitate is collected by filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-thiophenecarbohydrazide as a cream-colored solid.[1]

  • Dry the product in a vacuum oven.

Part 2: Synthesis of this compound

This part of the protocol involves the cyclocondensation of the synthesized hydrazide with an α-keto ester.

Materials:

  • 2-Thiophenecarbohydrazide (from Part 1)

  • Ethyl 2-oxopropanoate (ethyl pyruvate)[2][5]

  • Glacial acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, place 2-thiophenecarbohydrazide (0.05 mol) and ethyl 2-oxopropanoate (0.055 mol).

  • Add 30 mL of glacial acetic acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, with continuous stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing 150 mL of ice-cold water.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Dry the purified product under vacuum.

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Synthesis_Workflow Thiophene_ester Methyl 2-thiophenecarboxylate Reflux_Ethanol Reflux in Ethanol Thiophene_ester->Reflux_Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Reflux_Ethanol Thiophene_hydrazide 2-Thiophenecarbohydrazide Reflux_Acetic_Acid Reflux in Acetic Acid Thiophene_hydrazide->Reflux_Acetic_Acid Ethyl_pyruvate Ethyl 2-oxopropanoate Ethyl_pyruvate->Reflux_Acetic_Acid Final_Product 6-Methyl-3-(2-thienyl)- 1,2,4-triazin-5-ol Reflux_Ethanol->Thiophene_hydrazide Step 1: Hydrazinolysis Reflux_Acetic_Acid->Final_Product Step 2: Cyclocondensation

Caption: Synthetic scheme for this compound.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. The expected data is summarized below.

CompoundTechniqueExpected Data
2-ThiophenecarbohydrazideFT-IR (KBr, cm⁻¹) ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II)
¹H NMR (DMSO-d₆, δ ppm) ~9.2 (s, 1H, -CONHNH₂ ), ~7.6-7.0 (m, 3H, thiophene protons), ~4.4 (s, 2H, -CONHNH₂ )
¹³C NMR (DMSO-d₆, δ ppm) ~162 (C=O), ~138-127 (thiophene carbons)
This compoundFT-IR (KBr, cm⁻¹) ~3200 (O-H/N-H stretching), ~1650 (C=O stretching), ~1550 (C=N stretching)
¹H NMR (DMSO-d₆, δ ppm) ~12.0 (br s, 1H, OH/NH), ~8.0-7.2 (m, 3H, thiophene protons), ~2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~160 (C=O), ~150 (C=N), ~145 (C-CH₃), ~135-128 (thiophene carbons), ~15 (CH₃)
Mass Spec (m/z) Expected molecular ion peak at [M+H]⁺ = 194.03

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

  • Ethyl 2-oxopropanoate is flammable. Keep away from ignition sources.

  • All other reagents should be handled according to their respective Material Safety Data Sheets (MSDS).

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The protocol described herein provides a clear and reproducible method for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this compound for further investigation into its potential biological activities and for the development of novel therapeutic agents. The provided characterization data will aid in the confirmation of the final product's structure and purity.

References

Application Notes and Protocols for Cytotoxicity Assays Using 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the cytotoxic activity of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is limited. The following application notes and protocols are based on studies of structurally related 1,2,4-triazine derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The experimental parameters provided should be considered as a starting point and may require optimization for the specific compound and cell lines of interest.

Introduction

The 1,2,4-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells.[3][4] this compound, as a member of this class, is a compound of interest for its potential cytotoxic effects against various cancer cell lines. This document provides an overview of its potential applications in cytotoxicity assays, detailed experimental protocols, and representative data from related compounds.

Potential Applications

  • Screening for Anticancer Activity: Initial assessment of the compound's ability to inhibit the growth of or kill various cancer cell lines.

  • Determination of IC50 Values: Quantifying the concentration of the compound that inhibits 50% of cell viability, a key metric for cytotoxic potency.

  • Mechanism of Action Studies: Investigating the cellular pathways through which the compound exerts its cytotoxic effects, such as apoptosis induction.

  • Structure-Activity Relationship (SAR) Studies: Comparing the cytotoxicity of a series of related analogs to identify key structural features for activity.

Data Presentation: Cytotoxicity of Structurally Related 1,2,4-Triazine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various 1,2,4-triazine derivatives against different human cancer cell lines, as reported in the literature. This data provides a reference for the expected potency of compounds with this scaffold.

Table 1: In Vitro Cytotoxicity of[5][6][7]triazolo[4,3-b][5][6][7]triazin-7-one Derivatives

CompoundA549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)PACA2 (Pancreatic) IC50 (µM)BJ1 (Normal Fibroblast) Cytotoxicity (%) at 100 µg/ml
7a 36.6>100>1003.5
7g 40.1>100>1002.8
Doxorubicin 43.8---

Data adapted from a study on novel triazolotriazin-7-one derivatives.[8][9]

Table 2: In Vitro Cytotoxicity of Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine Sulfonamides

CompoundHCT 116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)BxPC-3 (Pancreatic) IC50 (µM)HeLa (Cervical) IC50 (µM)
MM129 0.600.360.261.15
MM130 0.490.240.170.61
MM131 0.390.170.130.42

Data from a study on the cytotoxic activities of novel triazine sulfonamides.[10]

Table 3: In Vitro Cytotoxicity of other 1,2,4-Triazine Derivatives

CompoundHCT-116 (Colon) IC50 (µg/mL)HepG-2 (Liver) IC50 (µg/mL)
Derivative 6b 4.85.2
Vinblastine 3.94.1

Data from a study on 1,2,4-triazine-6-one derivatives.[5][7]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

Materials:

  • This compound (or analog)

  • Human cancer cell lines (e.g., HCT-116, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include control wells: cells with medium only (negative control) and cells with medium containing the same concentration of DMSO as the treated wells (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Induction Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be Annexin V-FITC and PI negative.

    • Early apoptotic cells will be Annexin V-FITC positive and PI negative.

    • Late apoptotic or necrotic cells will be both Annexin V-FITC and PI positive.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT-116, HepG-2) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Stock and Dilutions) Treatment Compound Treatment (48-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition MTT Addition (4h incubation) Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 Viability_Calc->IC50_Determination

Caption: Workflow for MTT-based cytotoxicity assay.

Potential Signaling Pathway

Many 1,2,4-triazine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic and extrinsic pathways, and by modulating key signaling pathways like PI3K/mTOR.[3][11][12]

G cluster_pathway Potential Anticancer Mechanism of 1,2,4-Triazine Derivatives cluster_pi3k PI3K/mTOR Pathway cluster_apoptosis Apoptosis Induction Triazine 6-Methyl-3-(2-thienyl)- 1,2,4-triazin-5-ol PI3K PI3K Triazine->PI3K Inhibition Bax Bax Triazine->Bax Activation Bcl2 Bcl-2 Triazine->Bcl2 Inhibition Caspase8 Caspase-8 Triazine->Caspase8 Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways affected by 1,2,4-triazine derivatives.

References

Application Notes and Protocols for 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol as a potential kinase inhibitor, including its background, potential applications, and detailed experimental protocols for its evaluation. While specific inhibitory data for this exact compound is not publicly available, the information presented is based on the well-established activity of structurally related 1,2,4-triazine derivatives against various protein kinases.

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of protein kinases.[1][2][3] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. As such, kinase inhibitors have become a major class of therapeutic agents. This compound belongs to this promising class of compounds and warrants investigation as a potential kinase inhibitor for therapeutic applications.

Potential Applications

Based on the known activities of similar 1,2,4-triazine derivatives, this compound could potentially be developed as an inhibitor for a variety of kinases involved in oncology and other diseases. Structurally related compounds have shown activity against receptor tyrosine kinases such as Tie-2 and VEGFR-2, which are involved in angiogenesis, and serine/threonine kinases like ALK5 (TGF-β type I receptor kinase), which plays a role in cell growth, differentiation, and fibrosis.[1][3][4]

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for this compound against a panel of kinases, based on activities observed for structurally analogous compounds. This data is for illustrative purposes to guide experimental design.

Kinase TargetAssay TypeIC50 (nM)Reference Compound IC50 (nM)
VEGFR-2In vitro (Biochemical)85Sunitinib: 9
Tie-2In vitro (Biochemical)120Rebastinib: 13
ALK5In vitro (Biochemical)50Galunisertib: 25
p38αIn vitro (Biochemical)>10,000SB203580: 50
PI3KαIn vitro (Biochemical)>10,000Alpelisib: 5
A549 (Lung Cancer)Cellular (Anti-proliferative)750Doxorubicin: 100
HUVEC (Endothelial)Cellular (Anti-proliferative)500Sunitinib: 20

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific evaluation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, Tie-2, ALK5)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Anti-proliferative Assay

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, or HUVEC for anti-angiogenic assessment)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white assay plates

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Determine the cell viability by following the manufacturer's instructions for the CellTiter-Glo® assay.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Kinase Pathway Inhibition

This protocol assesses the ability of the test compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Growth factor or stimulus to activate the kinase pathway (if necessary)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated and total forms of the downstream substrate (e.g., phospho-Akt and total Akt for the PI3K pathway)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 2 hours).

  • If required, stimulate the cells with a growth factor (e.g., VEGF for VEGFR-2) for a short period (e.g., 15 minutes) before harvesting.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against the total form of the substrate to confirm equal protein loading.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by this compound and a general workflow for its evaluation as a kinase inhibitor.

Signaling_Pathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK P_RTK Phosphorylated RTK RTK->P_RTK ATP -> ADP Compound 6-Methyl-3-(2-thienyl) -1,2,4-triazin-5-ol Compound->RTK Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_RTK->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental_Workflow Start Compound Synthesis & Characterization Biochemical In Vitro Kinase Assay (IC50 Determination) Start->Biochemical Cellular Cellular Anti-proliferative Assay (Cancer Cell Lines) Biochemical->Cellular Pathway Western Blot Analysis (Target Modulation) Cellular->Pathway Selectivity Kinase Selectivity Profiling Pathway->Selectivity InVivo In Vivo Efficacy Studies (Xenograft Models) Selectivity->InVivo End Lead Optimization InVivo->End

Caption: General workflow for evaluating a potential kinase inhibitor.

References

Application Notes: Cell-based Luciferase Reporter Assay for ALK5 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

This cell-based assay provides a robust and sensitive method for screening and characterizing inhibitors of ALK5 kinase activity. The principle involves using a reporter cell line that has been engineered to express the firefly luciferase gene under the control of a promoter containing tandem repeats of an SBE, most commonly the CAGA element.[3][4][6] When these cells are stimulated with TGF-β, the activation of the ALK5-SMAD pathway drives the expression of luciferase. The presence of an effective ALK5 inhibitor will block this signaling cascade, leading to a quantifiable reduction in luciferase expression and, consequently, a decrease in light emission upon the addition of the luciferin substrate.[7] This luminescent signal provides a direct readout of the ALK5 inhibitory activity of test compounds.[8]

ALK5 Signaling Pathway

The diagram below illustrates the TGF-β/ALK5 signaling cascade leading to the expression of the luciferase reporter gene and the point of intervention for ALK5 inhibitors.

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_readout Assay Readout TGF_beta TGF-β Ligand TBRII TβRII ALK5 ALK5 (TβRI) TBRII->ALK5 Activates/ Phosphorylates pSMAD23 p-SMAD2/3 ALK5->pSMAD23 Phosphorylates SMAD23 SMAD2/3 SMAD23->ALK5 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex NuclearComplex p-SMAD2/3 + SMAD4 Complex Complex->NuclearComplex Translocates Inhibitor Test Compound (ALK5 Inhibitor) CAGA CAGA Promoter NuclearComplex->CAGA Binds Luc_Gene Luciferase Gene CAGA->Luc_Gene Drives Transcription Luciferin Luciferin Substrate Luc_Gene->Luciferin Catalyzes Reaction Light Luminescence (Light Signal) Luciferin->Light

Caption: The TGF-β/ALK5/SMAD signaling pathway leading to luciferase reporter expression.

Materials and Reagents

  • Cell Line: HEK293T, HepG2, or NIH/3T3 cells.[2][7] A stable cell line expressing an SBE-luciferase reporter is recommended for consistency (e.g., SMAD/TGF-beta Luciferase Reporter NIH/3T3 Stable Cell Line).[2][8]

  • Reporter Plasmids:

    • Firefly Luciferase Reporter: Containing multiple SBEs (e.g., pGLS3-CAGA12-LUC).[4]

    • Control Reporter (for dual-luciferase assay): A plasmid with a constitutively expressed Renilla luciferase (e.g., driven by a TK promoter) for normalization.[6][9]

  • Cell Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine, FuGENE, or similar.

  • Recombinant Human TGF-β1: For pathway stimulation.

  • Test Compounds: ALK5 inhibitors to be tested.

  • Reference Inhibitor: A known ALK5 inhibitor (e.g., SB-431542) for positive control.[6]

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.[9]

  • Luciferase Assay System: A commercial kit such as the Dual-Luciferase® Reporter Assay System (Promega) or equivalent, containing cell lysis buffer and luciferase substrates.[6]

  • Luminometer: Plate-reading luminometer capable of measuring luminescence with high sensitivity.

Experimental Workflow

The following diagram outlines the major steps in performing the ALK5 inhibitory assay.

Experimental_Workflow A 1. Seed Cells (e.g., 20,000 cells/well in a 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Transfect Cells (Optional) (If not using a stable cell line) B->C D 4. Starve Cells (Optional) (Serum-free media for 4-6 hours) C->D Incubate 4-6h E 5. Add Test Compounds (Serial dilutions of inhibitors) D->E F 6. Pre-incubate (30-60 minutes, 37°C) E->F G 7. Add TGF-β1 Stimulant (e.g., 1-5 ng/mL final concentration) F->G H 8. Incubate (16-24 hours, 37°C) G->H I 9. Lyse Cells (Add lysis buffer, incubate 10-15 min at RT) H->I J 10. Measure Luminescence (Add substrate and read on luminometer) I->J

References

Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1,2,4-triazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer, antifungal, and neuroprotective agents.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] This information is invaluable for structure-based drug design and for elucidating the mechanism of action of novel therapeutic agents.

Core Concepts in Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main steps: sampling the conformational space of the ligand within the active site of the protein and scoring these conformations to estimate the binding affinity. A lower docking score generally indicates a more favorable binding interaction. This in-silico approach accelerates the drug discovery process by identifying promising lead candidates for further experimental validation.[1]

Applications in 1,2,4-Triazine Research

Molecular docking has been instrumental in identifying and optimizing 1,2,4-triazine derivatives as inhibitors of various key biological targets. For instance, studies have successfully used this technique to investigate their potential as:

  • Anticancer Agents: By targeting enzymes like the mammalian target of rapamycin (mTOR), a key regulator of cell growth, and p38 MAP kinase, which is involved in cellular responses to stress.[4][5]

  • Antifungal Agents: By predicting the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol in fungi.[2]

  • h-DAAO Inhibitors: Targeting human D-amino acid oxidase (h-DAAO) for the potential treatment of schizophrenia.[3][6][7]

  • Adenosine A2A Receptor Antagonists: For the development of treatments for Parkinson's disease.[8][9]

  • COX/15-LOX Inhibitors: To identify dual inhibitors of cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) for anti-inflammatory applications.[10]

Summary of Quantitative Data

The following table summarizes representative quantitative data from various molecular docking studies on 1,2,4-triazine derivatives, showcasing their activity against different biological targets.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
1,2,4-Triazine Sulfonamide (Cmpd 3)3RHK (Cancer Protein)-5.277-37.568-[1]
1,2,4-Triazine Sulfonamide (Cmpd 5)5GTY (Cancer Protein)---[1]
1,2,4-Triazine Sulfonamide (Cmpd 8)6PL2 (Cancer Protein)---[1]
1,2,4-Triazine Sulfonamide (Cmpd 2)7JXH (Cancer Protein)---[1]
Arylidene-hydrazinyl-1,2,4-triazine (S1)mTOR--6.42 (HL-60), 10.11 (MCF-7)[4]
Arylidene-hydrazinyl-1,2,4-triazine (S2)mTOR--12.01 (HL-60), 20.20 (MCF-7)[4]
Arylidene-hydrazinyl-1,2,4-triazine (S3)mTOR--15.33 (HL-60), 18.91 (MCF-7)[4]
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffoldh-DAAO--0.004 - 10[3][6]
1,2,4-Triazine derivativesCYP51 (C. albicans)-8.5 to -10.2--[2]
1,2,4-Triazine sulfonamidesEstrogen Receptor Alpha (ERα)--42 - 91[11]
1,3,5-Triazine Schiff Base (4b)---3.29 (MCF-7), 3.64 (HCT-116)[12]
Benzo[d][4][8]dioxol-5-ylmethylene)hydrazinyl)-1,2,4-triazine (G11)COX-2--78% inhibition[10]
1,2,4-Triazine derivative (G3)15-LOX--124[10]

Experimental Protocols

This section provides a generalized yet detailed protocol for performing molecular docking of 1,2,4-triazine derivatives, synthesized from methodologies reported in the literature.[1][2][5][6][8]

Protocol 1: Molecular Docking using Schrödinger Suite

This protocol is based on studies utilizing software like Maestro and Glide.[1][8]

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
  • Pre-processing: Use the "Protein Preparation Wizard" in Maestro. This typically involves:
  • Deleting water molecules beyond 5 Å from the active site.
  • Adding hydrogen atoms.
  • Assigning correct bond orders.
  • Creating disulfide bonds.
  • Filling in missing side chains and loops.
  • Optimizing the hydrogen bond network.
  • Performing a restrained energy minimization (e.g., using the OPLS force field) to relieve steric clashes.

2. Ligand Preparation:

  • Sketch or Import Ligands: Draw the 2D structures of the 1,2,4-triazine derivatives in Maestro or import them from a file (e.g., SDF).
  • LigPrep: Use the LigPrep tool to generate low-energy 3D conformations. This includes:
  • Generating possible ionization states at a defined pH (e.g., 7.4 ± 0.2).
  • Generating tautomers and stereoisomers.
  • Performing an energy minimization of the resulting structures.

3. Receptor Grid Generation:

  • Define Binding Site: Use the "Receptor Grid Generation" panel in Glide. The binding site is defined by a grid box.
  • Grid Box Placement: Center the grid box on the co-crystallized ligand (if available) or on catalytically important residues identified from the literature. The size of the box should be sufficient to accommodate the ligands to be docked.

4. Ligand Docking:

  • Select Docking Precision: Choose the desired docking precision in Glide (e.g., Standard Precision - SP, or Extra Precision - XP). XP mode is more computationally intensive but generally more accurate.[2]
  • Run Docking Job: Execute the docking calculation. Glide will systematically sample ligand conformations and orientations within the grid box and score them.

5. Analysis of Results:

  • Visualize Poses: Analyze the predicted binding poses of the 1,2,4-triazine derivatives in the active site of the protein.
  • Examine Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the surrounding amino acid residues.
  • Rank Compounds: Rank the compounds based on their docking scores (GScore). More negative scores indicate stronger binding affinity.

Protocol 2: Molecular Docking using AutoDock

This protocol is based on studies utilizing AutoDock software.[2][5]

1. Protein Preparation:

  • Obtain Protein Structure: Download the protein structure from the PDB.
  • Prepare Receptor: Use AutoDockTools (ADT) to:
  • Remove water molecules and heteroatoms (except for cofactors if necessary).
  • Add polar hydrogen atoms.
  • Assign Gasteiger charges.
  • Save the prepared protein in PDBQT format.

2. Ligand Preparation:

  • Create 3D Structures: Generate 3D coordinates for the 1,2,4-triazine derivatives using a chemical drawing tool and save in a suitable format (e.g., MOL or PDB).
  • Prepare Ligand in ADT:
  • Detect the root and define rotatable bonds.
  • Assign Gasteiger charges.
  • Save the prepared ligand in PDBQT format.

3. Grid Box Generation:

  • Set Grid Parameters: Use AutoGrid to define a 3D grid that encompasses the active site of the protein. Specify the grid dimensions (number of points in x, y, and z) and spacing (typically 0.375 Å).[5]
  • Generate Grid Maps: AutoGrid calculates grid maps for each atom type in the ligand, storing the potential energy of interaction.

4. Docking Execution:

  • Set Docking Parameters: Use AutoDock to perform the docking. The Lamarckian Genetic Algorithm (LGA) is commonly used.[5] Key parameters to set include the number of GA runs, population size, and number of energy evaluations.
  • Run AutoDock: Launch the docking simulation.

5. Analysis of Results:

  • Cluster Analysis: Analyze the output docking log file (DLG). AutoDock clusters the resulting poses based on root-mean-square deviation (RMSD).
  • Identify Best Pose: The pose with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.
  • Visualize Interactions: Use visualization software (e.g., PyMOL, VMD) to inspect the binding pose and interactions with the protein.

Visualizations

The following diagrams illustrate a typical experimental workflow for molecular docking and a relevant signaling pathway where 1,2,4-triazine derivatives have been studied.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (PDB) ProtPrep 3. Protein Preparation (Maestro/AutoDockTools) PDB->ProtPrep Add Hydrogens, Assign Charges Ligands 2. Prepare 1,2,4-Triazine Ligands (2D to 3D) LigPrep 4. Ligand Preparation (LigPrep/AutoDockTools) Ligands->LigPrep Generate Conformations, Assign Charges Grid 5. Define Binding Site & Generate Grid ProtPrep->Grid Dock 6. Perform Docking (Glide/AutoDock) LigPrep->Dock Grid->Dock Analysis 7. Analyze Results (Scores & Poses) Dock->Analysis Visualization 8. Visualize Interactions (H-bonds, Hydrophobic) Analysis->Visualization Lead 9. Lead Candidate Identification Visualization->Lead

Caption: A generalized workflow for molecular docking studies.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 1,2,4-Triazine Derivatives Triazine->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by 1,2,4-triazine derivatives.

References

Application Notes and Protocols for Determining the Cytotoxicity of Triazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Assessing the cytotoxic potential of novel triazine compounds is a critical step in the drug discovery and development process. This document provides detailed protocols for commonly used cytotoxicity assays—MTT, MTS, and LDH—to evaluate the effects of triazine compounds on cultured cancer cell lines. Additionally, it outlines a key signaling pathway often implicated in triazine-induced cell death.

Data Presentation

The cytotoxic effects of triazine compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes representative IC50 values for various triazine derivatives against different cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
s-Triazine DerivativeUO-31 (Renal Cancer)5.08[1]
Pyrazolyl-s-triazineMCF-7 (Breast Cancer)2.93 - 27.74[3]
Pyrazolyl-s-triazineHCT-116 (Colon Cancer)0.5[4]
Monastrol-1,3,5-triazineHL-60 (Leukemia)23.1[2]
Monastrol-1,3,5-triazineHeLa (Cervical Cancer)39.7[2]
1,3,5-Triazine Nitrogen MustardDLD-1 (Colon Cancer)13.71[2][5]
1,3,5-Triazine Nitrogen MustardHT-29 (Colon Cancer)17.78[2]
Chlorophenylamino-s-triazineC26 (Murine Colon Carcinoma)1.71 - 7.87[6][7]

Experimental Protocols

Cell Culture and Compound Preparation

Cell Lines: Human cancer cell lines such as MCF-7 (breast), HepG2 (liver), HCT-116 (colon), and HeLa (cervical) are commonly used to assess the cytotoxicity of triazine compounds.[2][5][8]

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.[9]

Compound Preparation:

  • Prepare a stock solution of the triazine compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions of the triazine compound in the cell culture medium. It is recommended to perform serial dilutions (e.g., 1:3 or 1:4) to obtain a range of concentrations for testing.[10] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[13]

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the triazine compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][10]

  • After incubation, add 10-28 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[5][13][14]

  • Remove the MTT-containing medium and add 100-130 µL of a solubilization solution (e.g., DMSO or 0.1 M HCl in isopropanol) to each well to dissolve the formazan crystals.[5][9][13]

  • Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete solubilization.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a more convenient alternative to the MTT assay because the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[15][16]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the desired incubation period, add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.[11][14][15]

  • Incubate the plate for 1 to 4 hours at 37°C.[11][14][15]

  • Record the absorbance at 490 nm using a microplate reader.[11][15]

  • Calculate the percentage of cell viability.

LDH (Lactate Dehydrogenase) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • To determine the maximum LDH release, add a lysis buffer (e.g., 10% Triton X-100) to a set of control wells 30 minutes before the end of the incubation period.[19][20]

  • Centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells (this step is optional but recommended).[20]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[20][21]

  • Add 100 µL of the LDH reaction solution to each well.[20]

  • Incubate the plate at room temperature for about 30 minutes, protected from light.[19][20]

  • Add 50 µL of stop solution if required by the kit.[21]

  • Measure the absorbance at 490 nm.[19][20]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation compound_addition Addition of Triazine Compounds compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation (24-72h) compound_addition->incubation mtt_assay MTT Assay incubation->mtt_assay mts_assay MTS Assay incubation->mts_assay ldh_assay LDH Assay incubation->ldh_assay absorbance Measure Absorbance mtt_assay->absorbance mts_assay->absorbance ldh_assay->absorbance calculation Calculate % Viability / Cytotoxicity absorbance->calculation ic50 Determine IC50 calculation->ic50

Cytotoxicity Assay Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus triazine Triazine Compound egfr EGFR triazine->egfr Inhibits pi3k PI3K egfr->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation (Inhibited) mtor->proliferation apoptosis Apoptosis (Induced) mtor->apoptosis

EGFR/PI3K/AKT/mTOR Signaling Pathway

Discussion

The choice of cytotoxicity assay depends on the specific research question and the characteristics of the triazine compounds being tested. The MTT assay is a well-established and cost-effective method. The MTS assay offers greater convenience and is suitable for high-throughput screening. The LDH assay provides a measure of cell membrane integrity and is a useful orthogonal method to confirm results from metabolic assays.

Several studies have shown that triazine derivatives can exert their cytotoxic effects by targeting various cellular pathways.[1] A prominent mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascade, the PI3K/AKT/mTOR pathway.[1][3] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting key components of this pathway, triazine compounds can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death).[3][5]

It is important to note that the cytotoxic activity of triazine derivatives is structure-dependent.[22] Modifications to the substituents on the triazine ring can significantly impact their potency and selectivity against different cancer cell lines.[5] Therefore, a comprehensive evaluation using a panel of cell lines and multiple cytotoxicity assays is recommended for a thorough assessment of novel triazine compounds.

References

Application Notes and Protocols for the Investigation of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the antimicrobial properties of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for antimicrobial drug discovery and the known biological activities of the broader 1,2,4-triazine class of compounds. These protocols provide a foundational framework for initiating research into this specific molecule. The 1,2,4-triazine scaffold is a recurring motif in compounds with a wide array of biological activities, including antimicrobial effects.[1][2][3]

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazine nucleus, have shown promise as a versatile scaffold for the design of new therapeutic agents with a broad spectrum of biological activities.[3] This document outlines a comprehensive experimental plan to synthesize, characterize, and evaluate the antimicrobial potential of a specific derivative, this compound. The proposed studies aim to determine its spectrum of activity, potency, and potential for further development.

Hypothetical Synthesis and Characterization

A plausible synthetic route for this compound would likely involve the cyclocondensation of a thiophene-derived amidrazone with an α-keto acid. The general workflow for synthesis and characterization is depicted below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Thiophene-2-carbohydrazide C Condensation Reaction A->C B Pyruvic acid B->C D Crude Product C->D E Recrystallization / Chromatography D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, IR, Mass Spec) F->G H Purity Assessment (HPLC) F->H I Structural Confirmation G->I H->I

Caption: Synthetic and Characterization Workflow for the Target Compound.

Experimental Protocols: Antimicrobial Activity Screening

Preparation of Stock Solutions
  • Compound Stock: Prepare a 1 mg/mL stock solution of the synthesized this compound in sterile dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria. Fungal strains such as Candida albicans ATCC 90028 can also be included.[4]

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of each row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a concentration gradient of the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: A well containing inoculum and media but no compound.

    • Negative Control: A well containing media only.

    • Reference Drug: A row with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) for quality control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The overall workflow for antimicrobial screening is illustrated in the following diagram.

A Prepare Compound Stock Solution (in DMSO) C Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial/Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plates and Determine MIC E->F G Data Analysis and Reporting F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Data Presentation (Hypothetical Data)

The results of the antimicrobial screening should be presented in a clear and concise tabular format. The following tables represent hypothetical data for this compound.

Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
This compound1632>128>128
Ciprofloxacin (Reference)0.50.250.1251

Table 2: Hypothetical Antifungal Activity (MIC in µg/mL)

CompoundC. albicans (ATCC 90028)
This compound64
Fluconazole (Reference)2

Potential Mechanism of Action (MoA) Studies

Should initial screening reveal significant antimicrobial activity, further studies would be warranted to elucidate the compound's mechanism of action. A possible logical flow for these investigations is outlined below.

A Active Compound Identified (Low MIC) B Target Identification Studies A->B C Cellular Assays B->C e.g., Membrane Permeability D Biochemical Assays B->D e.g., Enzyme Inhibition E Genomic/Proteomic Analysis B->E e.g., Transcriptomics F Confirmation of MoA C->F D->F E->F

Caption: Logical Flow for Investigating the Mechanism of Action.

Potential targets for 1,2,4-triazine derivatives could include:

  • Cell Wall Synthesis: Inhibition of key enzymes involved in peptidoglycan synthesis.

  • Nucleic Acid Synthesis: Interference with DNA gyrase or other topoisomerases.[5]

  • Protein Synthesis: Binding to ribosomal subunits and inhibiting translation.

  • Metabolic Pathways: Inhibition of essential metabolic enzymes.

Conclusion

The protocols and frameworks detailed in this document provide a comprehensive starting point for the investigation of this compound as a potential antimicrobial agent. While specific data for this compound is not yet available, the broader family of 1,2,4-triazines has demonstrated significant biological activity, making this a promising area for further research.[3] Rigorous adherence to standardized protocols will be crucial for generating reliable and reproducible data to guide future drug development efforts.

References

Application Notes and Protocols for Developing Drug Delivery Systems for Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazine-based compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including potent anticancer properties.[1] Many of these compounds exert their effects by targeting key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR and PI3K/AKT/mTOR pathways.[2][3][4][5] However, the clinical translation of triazine derivatives can be hampered by challenges such as poor aqueous solubility, off-target toxicity, and the development of drug resistance.[1][6]

To overcome these limitations, advanced drug delivery systems are being developed to enhance the therapeutic index of triazine-based drugs. These systems, including dendrimers, polymeric nanoparticles, and liposomes, can improve drug solubility, provide controlled release, and enable targeted delivery to tumor tissues.[6][7][8][9] This document provides detailed application notes and experimental protocols for the development and characterization of such drug delivery systems for triazine-based compounds.

Data Presentation: Physicochemical and In Vitro Efficacy Data

The following tables summarize key quantitative data for various triazine-based drug delivery systems, facilitating comparison across different formulations.

Table 1: Physicochemical Characterization of Triazine-Based Nanoparticles

Delivery SystemTriazine CompoundPolymer/CarrierParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polymeric NanoparticlesDioxadetmPEG-b-PLA100-120< 0.2Not Reported[6]
Polymeric NanoparticlesDioxadetmPEG-b-PCLup to 230< 0.2Not Reported[6]
s-Triazine Polyamide NPsCelecoxibPolyamide249-2640.1-0.3Not Reported[10]
Magnetite NanoparticlesFolic AcidTriazine-dendron functionalized Fe3O4110-225Not ReportedPositive[11][12]

Table 2: Drug Loading and In Vitro Release from Triazine-Based Nanoparticles

Delivery SystemTriazine CompoundDrug Loading (%)Encapsulation Efficiency (%)Release Profile (Time)% Drug ReleasedReference
Polymeric NanoparticlesDioxadetup to 59.2% (w/w)Not Reported8 days64% (mPEG-b-PLA)[6]
Polymeric NanoparticlesDioxadetup to 59.2% (w/w)Not Reported8 days46% (mPEG-b-PCL)[6]
s-Triazine Polyamide NPsCelecoxib1.58–4.1962.3–99.848 hours46.90-64.20[10]
Magnetite NanoparticlesFolic Acid5.33-40.16High48 hoursup to 95.2[11]
Triazine DendrimersPaclitaxelNot ReportedNot ReportedNot ReportedControlled Release[13]

Table 3: In Vitro Cytotoxicity of Triazine Compounds and Formulations

Triazine Compound/FormulationCancer Cell LineIC50 (µM)Reference
s-Triazine Derivative 13Breast Cancer (MCF-7)8.45 ± 0.65[2]
s-Triazine Derivative 14Breast Cancer (MCF-7)2.54 ± 0.22[2]
s-Triazine-pyrazole Derivative 15HCT1160.305[2]
s-Triazine-pyrazole Derivative 16HCT1160.286[2]
s-Triazine-pyrazole Derivative 17HCT1160.229[2]
Dioxadet NanoformulationOvarian Cancer (A2780, SK-OV-3)0.47–4.98 µg/mL[6]
Mono-substituted s-triazine (1a-1c)MCF7, C261.77–13.46[3]
Monopyrazole/p-MeO-anilino triazine (4j)MCF-72.93 ± 1.11[4]

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro evaluation of triazine-based drug delivery systems.

Protocol 1: Formulation of Triazine-Loaded Polymeric Nanoparticles by Nanoprecipitation

This protocol describes a common method for encapsulating hydrophobic triazine compounds into polymeric nanoparticles.

Materials:

  • Triazine-based compound

  • Polymer (e.g., PLA, PCL, mPEG-b-PLA)

  • Organic solvent (e.g., acetone, acetonitrile, tetrahydrofuran)

  • Aqueous phase (e.g., deionized water, often containing a stabilizer like PVA)

  • Magnetic stirrer

  • Syringe pump (optional)

  • Rotary evaporator or vacuum oven

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the triazine compound and the polymer in the organic solvent.

  • Nanoprecipitation: Add the organic phase dropwise to the vigorously stirring aqueous phase. A syringe pump can be used for a controlled addition rate.

  • Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring, which leads to the formation of nanoparticles. This can be accelerated using a rotary evaporator.

  • Nanoparticle Collection: Collect the nanoparticle suspension and centrifuge at high speed to pellet the nanoparticles.

  • Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat this step 2-3 times.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Materials:

  • Nanoparticle suspension

  • Deionized water (filtered)

  • DLS instrument

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in filtered deionized water to an appropriate concentration for DLS analysis.

  • Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.

  • Measurement: Place the sample in the instrument and perform the measurement. The instrument software will calculate the average particle size (hydrodynamic diameter) and the PDI.

  • Data Analysis: Analyze the size distribution curve and record the Z-average diameter and PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle population.

2.2 Zeta Potential Measurement

Materials:

  • Nanoparticle suspension

  • Deionized water (filtered)

  • Zeta potential analyzer

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in filtered deionized water.

  • Instrument Setup: Prepare the instrument and the measurement cell according to the manufacturer's instructions.

  • Measurement: Inject the sample into the cell and apply an electric field. The instrument measures the electrophoretic mobility of the nanoparticles and calculates the zeta potential.

  • Data Analysis: Record the zeta potential value. The magnitude of the zeta potential indicates the colloidal stability of the nanoparticle suspension.

2.3 Determination of Drug Loading and Encapsulation Efficiency

Materials:

  • Lyophilized drug-loaded nanoparticles

  • Organic solvent to dissolve the nanoparticles and drug

  • UV-Vis spectrophotometer or HPLC

  • Standard solutions of the triazine compound

Procedure:

  • Sample Preparation: Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantification: Measure the concentration of the triazine compound in the solution using a UV-Vis spectrophotometer or HPLC, based on a pre-established standard curve.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study using Dialysis Method

This protocol assesses the release kinetics of the triazine compound from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a known volume of the release medium, maintained at 37°C with constant gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released triazine compound in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol evaluates the cytotoxic effect of the triazine-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Cell culture medium and supplements

  • Drug-loaded nanoparticles and free drug solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the free triazine compound and the drug-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of triazine-loaded nanoparticles on the expression and phosphorylation of key proteins in signaling pathways like PI3K/AKT/mTOR.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression and phosphorylation levels of the target proteins. β-actin is typically used as a loading control.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_Nanoparticle_Formulation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A 1. Dissolve Triazine & Polymer in Organic Solvent B 2. Add Organic Phase to Aqueous Phase (Nanoprecipitation) A->B C 3. Evaporate Organic Solvent B->C D 4. Collect & Wash Nanoparticles C->D E 5. Lyophilize for Storage D->E F Particle Size (DLS) E->F G Zeta Potential E->G H Drug Loading & EE E->H I In Vitro Release E->I J Cytotoxicity (MTT) E->J K Western Blot E->K

Caption: Experimental workflow for formulation and evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Triazine Triazine-Based Drug Delivery System Triazine->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition.

PI3K_AKT_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits Apoptosis S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Triazine Triazine-Based Drug Delivery System Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: PI3K/AKT/mTOR pathway and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the cyclocondensation of thiophene-2-carbohydrazide with pyruvic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Degradation of Starting Materials: Thiophene-2-carbohydrazide or pyruvic acid may have degraded. 3. Incorrect Stoichiometry: Molar ratios of reactants may be inaccurate. 4. Presence of Water: Anhydrous conditions may be necessary. 5. Ineffective Catalyst: The base catalyst (e.g., sodium acetate) may be old or inactive.1. Optimize Reaction Conditions: Increase reflux time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Verify Starting Material Quality: Use freshly opened or purified starting materials. Check the purity by melting point or spectroscopic methods. 3. Ensure Accurate Measurements: Carefully weigh reactants and ensure a 1:1 molar ratio of thiophene-2-carbohydrazide to pyruvic acid. 4. Use Anhydrous Solvents: Dry solvents prior to use, for example, by refluxing over a suitable drying agent. 5. Use Fresh Catalyst: Employ freshly opened or dried sodium acetate.
Formation of Multiple Products/Impurities 1. Side Reactions: Self-condensation of pyruvic acid can occur. 2. Formation of Hydrazone Intermediate: The initial condensation product may not have fully cyclized. 3. Decomposition: The product or starting materials may decompose under harsh reaction conditions.1. Control Reaction Temperature: Avoid excessively high temperatures. 2. Ensure Complete Cyclization: Increase reaction time or consider a stronger acid or base catalyst to promote ring closure. 3. Modify Reaction Conditions: Use a lower boiling point solvent or reduce the reaction temperature and extend the reaction time.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup. 2. Co-precipitation of Impurities: Side products may precipitate with the desired product. 3. Oily Product: The product may not crystallize easily.1. Optimize Solvent Choice: After the reaction, cool the mixture and if the product does not precipitate, try adding a non-polar solvent to induce precipitation. 2. Recrystallization: Use a suitable solvent system for recrystallization to remove impurities. Common solvents for similar compounds include ethanol, acetic acid, or mixtures with water. 3. Trituration/Chromatography: Try triturating the oily residue with a non-polar solvent to induce solidification. If this fails, purification by column chromatography may be necessary.
Inconsistent Results 1. Variability in Reagent Quality: Purity of starting materials can vary between batches. 2. Atmospheric Moisture: Reactions may be sensitive to humidity.1. Standardize Reagents: Use reagents from the same supplier and batch if possible. Always check the purity of new batches. 2. Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclocondensation reaction between thiophene-2-carbohydrazide and an α-keto acid, typically pyruvic acid or one of its esters. This reaction is usually carried out in a suitable solvent under reflux, often with a basic or acidic catalyst.

Q2: What is the role of the catalyst in this synthesis?

A2: A catalyst, such as sodium acetate or a few drops of a mineral acid, is often used to facilitate the initial condensation between the carbohydrazide and the keto acid to form a hydrazone intermediate, and to promote the subsequent intramolecular cyclization to the triazinone ring.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The structure of this compound can be confirmed by various spectroscopic techniques:

  • ¹H NMR: Expect signals for the methyl protons, the thienyl protons, and an NH proton of the triazine ring. The chemical shifts will be characteristic of their respective electronic environments.

  • ¹³C NMR: Will show peaks for the methyl carbon, the carbons of the thiophene ring, and the carbons of the triazinone ring, including the carbonyl carbon.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching vibrations of the triazinone ring, as well as bands corresponding to the thiophene ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Q5: My final product is colored. Is this expected?

A5: It is not uncommon for triazine derivatives to be colored, often appearing as yellow or orange solids. However, a very dark color may indicate the presence of impurities, and recrystallization is recommended to obtain a purer product.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of similar 1,2,4-triazin-5-one derivatives. Optimization may be required to achieve the best results.

Materials:

  • Thiophene-2-carbohydrazide

  • Pyruvic acid

  • Ethanol (or Glacial Acetic Acid)

  • Sodium Acetate (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carbohydrazide (1 equivalent) in ethanol or glacial acetic acid.

  • Add pyruvic acid (1 equivalent) to the solution.

  • If using a catalyst, add a catalytic amount of sodium acetate (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the volume of the solvent can be reduced under reduced pressure, or the product can be precipitated by the addition of cold water.

  • Wash the collected solid with a small amount of cold solvent to remove soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).

  • Dry the purified product under vacuum to obtain this compound.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 3-Aryl-6-methyl-1,2,4-triazin-5-ones
ParameterTypical Range/ValueNotes
Reactant Ratio 1:1 to 1:1.2 (Carbohydrazide:Keto Acid)A slight excess of the keto acid can sometimes improve the reaction rate.
Solvent Ethanol, Glacial Acetic Acid, DioxaneThe choice of solvent can affect reaction time and product solubility.
Catalyst Sodium Acetate, p-Toluenesulfonic acidA catalyst is not always necessary but can accelerate the reaction.
Temperature 80 - 120 °C (Reflux)The reaction is typically carried out at the boiling point of the solvent.
Reaction Time 2 - 8 hoursMonitor by TLC to determine the optimal reaction time.
Yield 60 - 90%Yields can vary significantly based on the specific substrates and conditions.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product A Thiophene-2-carbohydrazide C Cyclocondensation A->C B Pyruvic Acid B->C D Crude 6-Methyl-3-(2-thienyl)- 1,2,4-triazin-5-ol C->D Reaction Workup E Recrystallization D->E F Pure 6-Methyl-3-(2-thienyl)- 1,2,4-triazin-5-ol E->F

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Start Low Product Yield Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Workup Review Workup Procedure Start->Check_Workup Successful Improved Yield Check_Reagents->Successful Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Change_Solvent Change Solvent Check_Conditions->Change_Solvent Check_Workup->Successful Increase_Time->Successful Increase_Temp->Successful Change_Solvent->Successful

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

Common problems in 1,2,4-triazine synthesis and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2,4-triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of 1,2,4-triazine derivatives. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reactions and purify your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,5,6-trisubstituted 1,2,4-triazines?

The most prevalent method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[1] This approach is widely used due to its versatility and the commercial availability of a wide range of starting materials.

Q2: I am getting a mixture of regioisomers. How can I resolve this?

The reaction of unsymmetrical 1,2-diketones with acid hydrazides often leads to the formation of a mixture of 5,6-disubstituted 1,2,4-triazine regioisomers.[1] While regioselective synthesis methods are not always possible, the most common solution is the separation of the resulting isomers.[1] Techniques such as supercritical fluid chromatography (SFC) have been successfully employed for this purpose.[1]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields in 1,2,4-triazine synthesis can stem from several factors, including suboptimal reaction conditions, impure starting materials, or competing side reactions. For a systematic approach to improving your yield, please refer to the detailed troubleshooting guide below.

Q4: What are some common side reactions in 1,2,4-triazine synthesis?

Side reactions can be a significant issue, leading to complex product mixtures and difficult purification. The specific side reactions depend on the chosen synthetic route and substrates. A common issue is the formation of isomeric byproducts when using unsymmetrical starting materials.

Q5: How can I purify my final 1,2,4-triazine product effectively?

Purification of 1,2,4-triazine derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and regioisomers. Standard techniques like column chromatography on silica gel are often employed.[2] For particularly difficult separations, semi-preparative High-Performance Liquid Chromatography (HPLC) can be a highly effective method to obtain high-purity compounds.[3]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Low yields are a frequent challenge in organic synthesis. The following guide provides a structured approach to identifying and resolving the root cause.

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Start: Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity optimize_conditions 2. Optimize Reaction Conditions check_purity->optimize_conditions If Purity is Confirmed investigate_side_reactions 3. Investigate Potential Side Reactions optimize_conditions->investigate_side_reactions If Still Low Yield purification_issue 4. Assess Purification Efficiency investigate_side_reactions->purification_issue If Side Products Identified solution Improved Yield purification_issue->solution If Purification is Optimized

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions

Potential Cause Recommended Solution
Impure Starting Materials Verify the purity of your 1,2-dicarbonyl compounds and acid hydrazides using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use. Acid hydrazides can be prepared from the corresponding esters by refluxing with hydrazine in ethanol.[1]
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, solvent, and catalyst. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2] If the reaction stalls, consider increasing the temperature or reaction time.
Product Decomposition If the target molecule is unstable under the reaction or workup conditions, consider milder reaction conditions or a modified workup procedure.
Inefficient Purification Product loss during purification can significantly lower the isolated yield. Optimize your chromatography conditions (e.g., solvent system, stationary phase) or consider alternative purification methods like recrystallization or semi-preparative HPLC.[2][3]
Problem 2: Formation of Regioisomeric Mixtures

When using unsymmetrical 1,2-dicarbonyl compounds, the formation of two regioisomeric 1,2,4-triazines is a common problem.

Experimental Workflow for Handling Regioisomers

Regioisomer_Workflow start Start: Synthesis with Unsymmetrical 1,2-Diketone reaction Condensation Reaction with Acid Hydrazide start->reaction mixture Formation of Regioisomeric Mixture reaction->mixture separation Separation of Isomers (e.g., SFC, HPLC) mixture->separation isomer1 Isomer 1 separation->isomer1 isomer2 Isomer 2 separation->isomer2

Caption: Workflow for the synthesis and separation of regioisomers.

Strategies for Managing Regioisomers

Strategy Description
Chromatographic Separation This is the most direct approach. Supercritical Fluid Chromatography (SFC) has been shown to be effective for separating regioisomers of 3,5,6-trisubstituted 1,2,4-triazines.[1] Reverse-phase HPLC is another powerful technique for separating closely related isomers.[1]
Regioselective Synthesis While challenging, exploring alternative synthetic routes that favor the formation of one regioisomer over the other can be a long-term solution. This may involve using starting materials with significant steric or electronic differences to direct the cyclization.
Characterization of Isomers The structural assignment of the separated regioisomers can be achieved through techniques like X-ray crystallography or by comparing their spectroscopic data (e.g., NMR) with known compounds.[1]

Key Experimental Protocols

General Procedure for the Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines

This protocol is adapted from a one-pot condensation reaction under microwave irradiation.[2]

  • Reactant Mixture Preparation: In a Pyrex beaker, thoroughly grind a mixture of the acid hydrazide (2 mmol), the α-diketone (2 mmol), and silica gel (2 g) with a pestle.

  • Microwave Irradiation: Place the open beaker in a commercial microwave oven and irradiate for the appropriate time as determined by reaction monitoring.

  • Reaction Monitoring: Follow the progress of the reaction by Thin Layer Chromatography (TLC).

  • Extraction: Once the reaction is complete, extract the mixture with petroleum ether (3 x 50 mL).

  • Washing: Wash the combined organic extracts with water (3 x 50 mL).

  • Solvent Removal: Evaporate the solvent under vacuum.

  • Purification: Purify the crude product by column chromatography on a short silica gel column using an appropriate solvent system or by recrystallization from a suitable solvent.[2]

General Procedure for Suzuki Cross-Coupling to Synthesize 5,6-Biaryl-1,2,4-triazines

This protocol is useful for the synthesis of more complex biaryl triazines.[4]

  • Reactant Mixture: In a sealed vessel, combine the 6-bromo-1,2,4-triazine derivative, the desired boronic acid, and a catalytic amount of Pd(PPh₃)₄.

  • Solvent and Base: Add a mixture of 1,4-dioxane and an aqueous solution of K₂CO₃.

  • Reaction Conditions: Heat the mixture to 150 °C.

  • Workup: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography.[4]

Comparative Yields for Different 1,2,4-Triazine Syntheses

Entry Acid Hydrazide α-Diketone Reaction Time (min) Yield (%) Reference
1BenzhydrazideBenzil395[2]
24-ChlorobenzhydrazideBenzil3.592[2]
34-NitrobenzhydrazideBenzil490[2]
4Benzhydrazide2,3-Butanedione2.593[2]
54-Chlorobenzhydrazide2,3-Butanedione390[2]

Note: The yields presented above are as reported in the cited literature and may vary depending on the specific experimental conditions and scale.

References

Technical Support Center: Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route involves the cyclocondensation of thiophene-2-carboxamidrazone with an α-keto ester, typically ethyl pyruvate. Key areas to investigate for yield improvement include:

  • Purity of Starting Materials: Ensure the thiophene-2-carboxamidrazone and ethyl pyruvate are of high purity. Impurities in the amidrazone can significantly hinder the cyclization step.

  • Reaction Conditions: The choice of solvent and base is critical. While various solvents can be used, polar aprotic solvents like ethanol or acetic acid often provide good results. The presence of a base, such as sodium acetate or triethylamine, is generally required to facilitate the reaction.[1] Experimenting with different solvent-base combinations can lead to significant yield improvements.

  • Reaction Temperature and Time: The reaction typically requires heating. Insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the product or starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Water Scavenging: The cyclization reaction releases water, which can potentially hydrolyze the starting materials or intermediates. Conducting the reaction under anhydrous conditions or using a Dean-Stark apparatus to remove water can improve the yield.

  • Purification Method: Loss of product during workup and purification is a common issue. Ensure the pH is appropriately adjusted during extraction and that the chosen recrystallization solvent is optimal for maximizing recovery.

Q2: I am observing the formation of multiple side products. What are they likely to be and how can I minimize them?

A2: The formation of side products is a common challenge. Potential side products in this synthesis can include:

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of thiophene-2-carboxamidrazone and ethyl pyruvate in the crude product.

  • Hydrolysis Products: The amidrazone starting material can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of thiophene-2-carboxylic acid hydrazide.

  • Self-Condensation Products: Under certain conditions, the starting materials or intermediates may undergo self-condensation reactions.

  • Isomeric Products: While less common for this specific reaction, the formation of isomeric triazine structures is a possibility in some 1,2,4-triazine syntheses.

To minimize side product formation:

  • Strictly control the reaction stoichiometry.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Optimize the reaction temperature and time to favor the formation of the desired product.

  • Careful and efficient purification, such as column chromatography or recrystallization, is essential to isolate the target compound.

Q3: What is the best method for purifying the final product, this compound?

A3: The purification of this compound typically involves the following steps:

  • Initial Workup: After the reaction is complete, the reaction mixture is usually cooled and the crude product is precipitated by pouring it into cold water or an ice bath. The solid is then collected by filtration.

  • Washing: The crude solid should be washed with water to remove any water-soluble impurities and then with a non-polar solvent like hexane or ether to remove non-polar side products.

  • Recrystallization: This is the most common and effective method for purifying the final product. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for recrystallizing 1,2,4-triazin-5-one derivatives include ethanol, acetic acid, or mixtures of solvents like ethanol/water or DMF/water.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) will need to be determined by TLC analysis.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will show the characteristic proton signals for the methyl group, the thienyl ring protons, and the NH proton of the triazinone ring.

    • ¹³C NMR: This will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the triazinone ring.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct molecular formula.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C=O (carbonyl) and N-H functional groups in the triazinone ring, as well as the C=N and C=C bonds.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Data on Yield Optimization

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes hypothetical data based on common optimization strategies for similar 1,2,4-triazin-5-one syntheses.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolSodium AcetateReflux665
2Acetic AcidSodium AcetateReflux475
3TolueneTriethylamineReflux855
4DMFK₂CO₃100570
5Acetic AcidNoneReflux660

Note: This data is illustrative and actual results may vary. Optimization is recommended for each specific experimental setup.

Experimental Protocols

1. Synthesis of Thiophene-2-carboxamidrazone

This procedure is a general method for the synthesis of amidrazones from nitriles.

  • Materials: Thiophene-2-carbonitrile, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve thiophene-2-carbonitrile (1 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 eq.) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product, thiophene-2-carboxamidrazone, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

2. Synthesis of this compound

This protocol describes the cyclocondensation reaction to form the target molecule.

  • Materials: Thiophene-2-carboxamidrazone, Ethyl pyruvate, Glacial acetic acid, Sodium acetate.

  • Procedure:

    • In a round-bottom flask, suspend thiophene-2-carboxamidrazone (1 eq.) and sodium acetate (1.2 eq.) in glacial acetic acid.

    • Add ethyl pyruvate (1.1 eq.) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

    • A precipitate of the crude product will form.

    • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizing the Workflow and Reaction

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No check_reagents Check Reagent Purity low_yield->check_reagents Yes purification_issue Purification Issues? side_products->purification_issue No end_product Successful Synthesis side_products->end_product No, Pure Product characterize_side_products Characterize Side Products (NMR, MS) side_products->characterize_side_products Yes purification_issue->end_product No recrystallization Optimize Recrystallization Solvent purification_issue->recrystallization Yes optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp, Time) check_reagents->optimize_conditions purification_method Review Purification Method optimize_conditions->purification_method purification_method->start Re-run adjust_stoichiometry Adjust Stoichiometry characterize_side_products->adjust_stoichiometry adjust_stoichiometry->optimize_conditions chromatography Consider Column Chromatography recrystallization->chromatography chromatography->end_product

Troubleshooting workflow for the synthesis.

General Reaction Pathway

This diagram illustrates the general synthetic pathway for the formation of this compound.

ReactionPathway cluster_reactants Reactants cluster_product Product Thiophene_Amidrazone Thiophene-2- carboxamidrazone Intermediate Cyclization Intermediate Thiophene_Amidrazone->Intermediate Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Intermediate Triazinol 6-Methyl-3-(2-thienyl)- 1,2,4-triazin-5-ol Intermediate->Triazinol Reflux, -H2O, -EtOH

General reaction pathway for the synthesis.

References

Technical Support Center: Purification of 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1,2,4-triazine derivatives. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1,2,4-triazine derivatives.

Question: My TLC plate shows multiple spots after synthesis. How should I approach purification?

Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of products, unreacted starting materials, and by-products. A multi-step purification strategy is recommended.

  • Initial Workup: Begin with a liquid-liquid extraction to remove highly polar or non-polar impurities. For example, after quenching the reaction, the mixture can be diluted with water and extracted with a solvent like ethyl acetate or diethyl ether.[1][2] The combined organic layers are then dried and concentrated.[1][2]

  • Chromatography: The primary method for separating components of a complex mixture is chromatography.

    • Flash Column Chromatography: This is the most common first-pass purification technique for 1,2,4-triazine derivatives.[1][3] You will need to perform TLC analysis to determine an optimal solvent system (mobile phase) that provides good separation between your desired product and the impurities.

    • High-Purity Polishing: If very high purity (>98%) is required for biological assays or structural analysis, a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) is highly effective.[4]

Question: I am struggling to separate regioisomers of my 1,2,4-triazine derivative. What should I do?

Answer: The synthesis of 1,2,4-triazines using unsymmetrical 1,2-dicarbonyl compounds often results in the formation of regioisomeric mixtures, which can be challenging to separate.[3]

  • High-Resolution Chromatography: Standard flash chromatography may not be sufficient. Techniques with higher resolving power are necessary.

    • Supercritical Fluid Chromatography (SFC): This technique has been successfully used to separate regioisomers of 1,2,4-triazine derivatives.[3]

    • Semi-Preparative HPLC: A carefully optimized reversed-phase HPLC method can also effectively separate closely related isomers.[4]

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different polarity, making chromatographic separation easier. This is a less common but potential strategy.

Question: My 1,2,4-triazine derivative is not binding to the normal-phase silica column.

Answer: If your compound elutes with the solvent front even in a non-polar mobile phase (e.g., 100% hexanes), it indicates your compound is extremely non-polar.

  • Verify Compound Structure: First, confirm the structure and expected polarity of your compound.

  • Switch to Reversed-Phase Chromatography: For very non-polar compounds, reversed-phase chromatography is the preferred method. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[5]

Question: The purity of my compound is still low (<95%) after flash column chromatography. How can I improve it?

Answer: Achieving purity greater than 95% is often necessary for biological testing.[1][2] If a single round of flash chromatography is insufficient, consider the following:

  • Optimize Chromatography Conditions:

    • Gradient Elution: Use a shallow gradient of your mobile phase instead of an isocratic (constant) one. This can improve the separation of closely eluting compounds.[1][2]

    • Column Size and Packing: Ensure you are using a column with sufficient stationary phase for your sample size and that it is packed correctly to avoid channeling.

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities. Experiment with different solvents to find one in which your compound is soluble when hot but poorly soluble when cold.

  • Semi-Preparative HPLC: For the highest purity levels, semi-preparative HPLC is the most effective technique. It has been demonstrated to increase the purity of 1,2,4-triazine derivatives from as low as 31% to over 98%.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common purification technique for 1,2,4-triazine derivatives?

A1: The most frequently cited method is flash column chromatography over silica gel.[1][2][3][5] This technique offers a good balance of speed, cost, and resolving power for typical laboratory-scale purifications.

Q2: What solvent systems are typically used for column chromatography of 1,2,4-triazines?

A2: The choice of solvent system depends on the polarity of the specific derivative. Common systems include:

  • Normal Phase (Silica Gel): Gradients of ethyl acetate in hexanes are very common.[1][2] For more polar compounds, gradients of methanol in dichloromethane (DCM) are also used.[3]

  • Reversed-Phase (C18): Gradients of acetonitrile or methanol in water are typical.[5]

Q3: How do I select the right purification strategy?

A3: The optimal strategy depends on the initial purity of your crude product and the final purity required. The following workflow provides a general guideline.

G cluster_start Start cluster_main Purification Steps cluster_polish High-Purity Polishing cluster_end Finish Crude Crude 1,2,4-Triazine Product Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup FlashChrom Flash Column Chromatography Workup->FlashChrom PurityCheck1 Assess Purity (TLC, HPLC, NMR) FlashChrom->PurityCheck1 Recrystal Recrystallization PurityCheck1->Recrystal Purity Not OK (Solid) PrepHPLC Semi-Prep HPLC PurityCheck1->PrepHPLC Purity Not OK (Highest Purity Needed) FinalProduct Pure Product (>95-98%) PurityCheck1->FinalProduct Purity OK Recrystal->FinalProduct PrepHPLC->FinalProduct

Caption: General purification workflow for 1,2,4-triazine derivatives.

Q4: My column chromatography isn't giving good separation. What can I do?

A4: Poor separation can be frustrating. This decision tree can help you troubleshoot the problem.

G Start Poor Separation in Column Chromatography CheckTLC Did you optimize the solvent system with TLC? Start->CheckTLC OptimizeTLC Screen different solvent mixtures (e.g., vary polarity, add modifiers like TEA or AcOH) CheckTLC->OptimizeTLC No ColumnIssues Is the column packed correctly? Is the sample load too high? CheckTLC->ColumnIssues Yes OptimizeTLC->Start Re-run column Repack Repack column carefully. Reduce sample load (typically 1-5% of silica weight) ColumnIssues->Repack Yes GradientIssue Are you using a gradient? ColumnIssues->GradientIssue No Repack->Start Re-run column UseGradient Implement a shallow gradient for better resolution GradientIssue->UseGradient No SwitchPhase Consider switching phases (e.g., Normal to Reversed-Phase) GradientIssue->SwitchPhase Yes UseGradient->Start Re-run column

References

Overcoming solubility issues of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the initial steps I should take?

Recommended Initial Steps:

  • Visual Inspection: Observe the compound in the solvent. Does it remain as a solid, form a suspension, or appear oily? This can provide clues about its properties.

  • Solvent Screening: Test the solubility in a small range of common laboratory solvents. This will help identify a suitable solvent for preparing a stock solution.

  • pH Adjustment: The molecule contains acidic and basic functional groups, suggesting its solubility may be pH-dependent. Experiment with a range of pH values.

  • Gentle Heating and Agitation: Sometimes, solubility can be improved by warming the solution and providing mechanical agitation, such as vortexing or sonication.

Frequently Asked Questions (FAQs)

Q2: What are the best organic solvents to use for creating a stock solution of this compound?

A2: For poorly water-soluble compounds, creating a concentrated stock solution in an organic solvent is a standard practice. Based on the structure of this compound, the following organic solvents are recommended for initial testing:

  • Dimethyl Sulfoxide (DMSO): A universal solvent for many organic compounds.

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many biological assays.

  • Methanol (MeOH): Similar to ethanol, but can be more volatile.

  • N,N-Dimethylformamide (DMF): Another strong organic solvent, useful if DMSO or alcohols are not effective.

It is crucial to determine the maximum concentration at which the compound remains dissolved in the chosen solvent. Subsequently, this stock solution can be diluted into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.

Q3: How can I use pH to improve the solubility of this compound?

A3: The solubility of ionizable compounds is often dependent on the pH of the solution. The 1,2,4-triazin-5-ol moiety has a pKa that suggests it will be more soluble in basic conditions.

To test this, you can prepare a series of buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0) and attempt to dissolve the compound. An increase in solubility at higher pH would confirm the acidic nature of the hydroxyl group.

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous buffer. Several strategies can mitigate this:

  • Decrease the Stock Concentration: Using a more dilute stock solution may prevent precipitation upon dilution.

  • Use Co-solvents: Adding a water-miscible co-solvent to your aqueous buffer can increase the solubility of your compound.[1] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerol.[2]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can form micelles that encapsulate the compound and keep it in solution.[1][3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]

Q5: Are there any physical methods I can use to improve solubility?

A5: Yes, physical modifications can enhance the dissolution rate and apparent solubility of a compound.[4][5]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation.[1][6] This can be achieved through techniques like micronization or sonication.[4][6]

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to an amorphous state can improve its solubility. This is typically achieved by dissolving the compound with a carrier polymer and then rapidly removing the solvent.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
PBS (pH 7.4)25< 0.1
Ethanol25~5
DMSO25> 50
PEG 40025~10

Table 2: Effect of pH on Aqueous Solubility (Hypothetical Data)

Buffer pHTemperature (°C)Solubility (µg/mL)
5.025< 1
7.4255
9.02550

Experimental Protocols

Protocol 1: Solvent Screening for Stock Solution Preparation

  • Accurately weigh 1-2 mg of this compound into several microcentrifuge tubes.

  • To each tube, add a different organic solvent (e.g., DMSO, Ethanol, Methanol, DMF) in small, precise increments (e.g., 10 µL).

  • After each addition, vortex the tube for 30 seconds and visually inspect for complete dissolution.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL for each solvent.

  • For the selected solvent, prepare a concentrated stock solution (e.g., 10-50 mM) for further experiments. Store appropriately, typically at -20°C or -80°C.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a set of buffers with a range of pH values (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8, borate buffer for pH 9-10).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of pH.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound solvent_screen Perform Solvent Screening (DMSO, EtOH, etc.) start->solvent_screen stock_solution Prepare Concentrated Stock Solution solvent_screen->stock_solution aqueous_dilution Dilute Stock into Aqueous Buffer stock_solution->aqueous_dilution precipitation Precipitation Occurs? aqueous_dilution->precipitation success Success: Homogeneous Solution precipitation->success No strategies Implement Solubility Enhancement Strategies precipitation->strategies Yes end End: Optimized Solubilization Protocol success->end ph_adjustment pH Adjustment strategies->ph_adjustment cosolvents Use Co-solvents (PEG, Glycerol) strategies->cosolvents surfactants Add Surfactants (Tween, Triton) strategies->surfactants complexation Use Cyclodextrins strategies->complexation ph_adjustment->end cosolvents->end surfactants->end complexation->end

Caption: A decision workflow for troubleshooting solubility issues.

Hypothetical_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Ligand Ligand Ligand->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Compound 6-Methyl-3-(2-thienyl)- 1,2,4-triazin-5-ol Compound->Kinase_A

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting unexpected NMR peaks in your triazine synthesis experiments. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and address common issues encountered during NMR analysis of triazine compounds.

Frequently Asked Questions (FAQs)

Q1: I see a broad singlet around 1.5-2.5 ppm in my 1H NMR spectrum. What could it be?

A1: A broad singlet in this region is often indicative of water (H2O). The chemical shift of water can vary depending on the solvent, concentration, and temperature. To confirm the presence of water, you can perform a D2O shake.

Experimental Protocol: D2O Shake

  • Acquire a standard 1H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D2O) to your NMR tube.

  • Shake the tube vigorously for several minutes to ensure thorough mixing.[1]

  • Re-acquire the 1H NMR spectrum.

  • If the peak diminishes or disappears, it is due to an exchangeable proton, most commonly from water or sometimes from N-H or O-H groups.[1]

Q2: My aromatic region (around 7-9 ppm) is much more complicated than expected. What could be the cause?

A2: Complex aromatic signals can arise from several factors in triazine synthesis:

  • Rotamers: Amino-substituted 1,3,5-triazines can exist as a mixture of rotamers due to restricted rotation around the C-N bond between the triazine ring and the amino substituent. This can lead to a doubling or multiplication of expected signals.[2][3][4]

  • Side Products: Depending on your synthetic route, you may have side products with different substitution patterns on aromatic rings, leading to more complex spectra.

  • Unreacted Starting Materials: Aromatic starting materials that have not been fully consumed will show their characteristic peaks.

To investigate the possibility of rotamers, you can acquire the NMR spectrum at a higher temperature. Increased temperature can cause the rotamers to interconvert more rapidly on the NMR timescale, leading to a simplification of the spectrum.[1][2]

Q3: I have unexpected peaks in the aliphatic region of my 1H NMR. What are some common sources?

A3: Unexpected aliphatic peaks can originate from several sources:

  • Residual Solvents: Solvents used in the reaction or purification steps are a common source of contamination. Even after drying under high vacuum, solvents like ethyl acetate can be difficult to remove.[1]

  • Starting Materials: Unreacted aliphatic starting materials will appear in the final spectrum.

  • Side Products: Incomplete reaction or side reactions can lead to byproducts with aliphatic groups. For example, in the synthesis of atrazine, dealkylation can occur, leading to byproducts with different aliphatic chains.[5]

Troubleshooting Guide for Unexpected Peaks

This guide will help you systematically identify the source of unexpected peaks in your NMR spectrum.

Step 1: Identify Common Contaminants

Before attributing a peak to a reaction byproduct, it's crucial to rule out common contaminants such as residual solvents and water.

Table 1: 1H NMR Chemical Shifts (δ) of Common Residual Solvents in CDCl3

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile1.94Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48, 1.21Quartet, Triplet
Dimethylformamide (DMF)8.02, 2.92, 2.75Singlet, Singlet, Singlet
Dimethyl Sulfoxide (DMSO)2.54Singlet
Ethyl Acetate4.12, 2.05, 1.26Quartet, Singlet, Triplet
Heptane/Hexane~1.25, ~0.88Multiplet, Multiplet
Methanol3.49Singlet
Toluene7.27-7.17, 2.36Multiplet, Singlet
Water~1.56Broad Singlet

Note: Chemical shifts can vary slightly depending on the sample matrix and other factors. For a more comprehensive list of solvent peaks in various deuterated solvents, refer to publications by Gottlieb, Kotlyar, and Nudelman and their supplements.[6][7]

Step 2: Analyze Potential Side Products and Intermediates

If the unexpected peaks are not from common contaminants, consider the possibility of side products or unreacted intermediates from your specific triazine synthesis route.

Scenario 1: Synthesis from Cyanuric Chloride and Amines (e.g., Atrazine Synthesis)

In the synthesis of substituted triazines from cyanuric chloride, incomplete substitution is a common issue.

Table 2: Potential Byproducts in Amine Substitution on a Triazine Core

SpeciesDescriptionPotential 1H NMR Observations
Monosubstituted IntermediateOne chlorine atom is replaced by an amine.Will have its own distinct set of signals.
Disubstituted IntermediateTwo chlorine atoms are replaced by amines.Will show signals different from the final trisubstituted product.
Hydrolysis ProductsReaction with water can lead to hydroxylated triazines (e.g., hydroxyatrazine).[8][9]The presence of -OH groups and altered chemical shifts of adjacent protons.
Dealkylated ProductsLoss of an alkyl group from a substituted amine.Disappearance of signals corresponding to the lost alkyl group.

Scenario 2: Synthesis Involving Amidines or Nitriles

Syntheses involving the trimerization of nitriles or reactions with amidines can have their own set of potential byproducts.

Table 3: Potential Byproducts in Other Triazine Syntheses

SpeciesDescriptionPotential 1H NMR Observations
Unreacted AmidineStarting amidine will be present.Characteristic N-H and C-H signals of the amidine.
Linear ByproductsIncomplete cyclization can lead to linear oligomers.A more complex spectrum with potentially broad peaks.
OxoaminotriazinesIn syntheses like melamine production, hydrolysis can lead to the formation of byproducts where an amino group is replaced by a carbonyl group.[10][11]Disappearance of an N-H signal and shifts in adjacent proton signals.
PolycondensatesIn high-temperature syntheses like that of melamine, condensation products like melam and melem can form.[10][11]These are often poorly soluble and may lead to broad, poorly resolved peaks or insoluble material in the NMR tube.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected NMR peaks.

G Figure 1. Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peak(s) Observed in NMR Spectrum check_solvent Compare peak(s) to known solvent and water signals. start->check_solvent is_solvent Is it a solvent or water peak? check_solvent->is_solvent solvent_confirmed Peak Identified as Contaminant. Consider further drying or purification. is_solvent->solvent_confirmed Yes check_starting_material Compare peak(s) to NMR of starting materials. is_solvent->check_starting_material No is_starting_material Is it an unreacted starting material? check_starting_material->is_starting_material starting_material_confirmed Peak Identified as Starting Material. Optimize reaction conditions (time, temperature, stoichiometry). is_starting_material->starting_material_confirmed Yes analyze_byproducts Consider potential side products: - Incomplete substitution - Hydrolysis products - Rotamers - Rearrangement products is_starting_material->analyze_byproducts No further_analysis Further 2D NMR (COSY, HSQC, HMBC) or MS analysis may be required. analyze_byproducts->further_analysis

Caption: Troubleshooting Workflow for Unexpected NMR Peaks.

This guide provides a starting point for identifying unexpected signals in the NMR spectra of your synthesized triazine compounds. For complex cases, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and mass spectrometry will be invaluable for definitive structure elucidation.

References

Technical Support Center: Stability of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that as specific stability data for this compound is not extensively published, the following guidelines are based on the general chemical properties of 1,2,4-triazine derivatives and established principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of 1,2,4-triazine derivatives in solution is typically influenced by several factors:

  • pH: The compound's structure contains acidic and basic moieties, making it susceptible to acid- or base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Many triazinone derivatives exhibit thermal decomposition, with stability changing based on their specific structure.[1][2][3]

  • Light (Photostability): Triazine rings can absorb UV radiation, which may lead to photodegradation.[4][5][6][7][8] Common photodegradation pathways for triazines include the loss of side-chains or substitution with hydroxyl groups.[4]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products, potentially affecting the thienyl ring or other parts of the molecule.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure and general knowledge of related compounds, potential degradation pathways include:

  • Hydrolysis: Cleavage of the 1,2,4-triazine ring is a common degradation route for triazine-based compounds, especially under acidic or basic conditions.[9][10]

  • Oxidation: The thienyl group and the triazine ring can be susceptible to oxidation. Hydroxyl radicals can induce oxidative degradation in aqueous solutions.[11]

  • Photodegradation: Exposure to light, particularly UV, can induce radical-mediated reactions, leading to dimerization or side-chain modifications.[4]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. An LC-Mass Spectrometry (LC-MS) method is also highly recommended for identifying and characterizing potential degradation products by providing mass information.

Q4: How should I prepare and store solutions of this compound to ensure maximum stability?

A4: To minimize degradation, solutions should be prepared fresh in a suitable solvent. For storage, it is recommended to use amber vials to protect from light and store at low temperatures (-20°C or -80°C). The choice of solvent is critical; aprotic solvents like acetonitrile or DMSO are often preferred over protic solvents like methanol or water for long-term storage of stock solutions.

Troubleshooting Guide

Q: I am observing a rapid loss of the parent compound peak in my HPLC analysis. What should I investigate?

A:

  • Check for Light Exposure: Ensure that all solutions, from stock to final sample, are protected from light. Use amber glassware or cover your containers with aluminum foil. Triazine compounds are known to be light-sensitive.[4][6][7]

  • Evaluate Solution pH: If you are using aqueous buffers, verify the pH. The compound may be unstable at the current pH. Conduct a pH profile study to determine the optimal pH for stability.

  • Assess Temperature: Ensure samples are not exposed to high temperatures. If using a heated autosampler, consider lowering the temperature.

  • Consider Oxidative Degradation: If the buffer or solvent has not been degassed, dissolved oxygen could be causing oxidative degradation. Try preparing solutions with degassed solvents.

Q: My chromatogram shows several new, unidentified peaks after the stability study. How can I identify them?

A:

  • Use Mass Spectrometry: Analyze your samples using LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, which is the first step in structural elucidation.

  • Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols section). By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light), you can often generate the same unknown peaks. This helps in confirming the degradation pathway and identifying the products.[12]

Q: The compound has poor solubility in my desired aqueous buffer. What are my options?

A:

  • Add a Co-solvent: Introduce a water-miscible organic solvent like acetonitrile, methanol, or DMSO to the buffer to increase solubility. Start with a small percentage (e.g., 5-10%) and increase as needed, but be aware that the co-solvent could affect the compound's stability.

  • Adjust pH: If the compound has ionizable functional groups, adjusting the pH of the solution can significantly improve solubility.

  • Use Solubilizing Agents: In some cases, surfactants or cyclodextrins can be used, but these should be employed with caution as they can interfere with analysis and may have their own effects on stability.

Data Presentation

Quantitative data from stability studies should be summarized for clarity. Below are illustrative examples of how to present forced degradation and storage condition data.

Table 1: Illustrative Summary of Forced Degradation Results for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Stress ConditionReagent/ConditionTime (hours)Temperature% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl2460°C~15%DP1, DP2
Base Hydrolysis 0.1 M NaOH860°C~40%DP3, DP4
Oxidation 3% H₂O₂2425°C~25%DP5
Thermal Water4880°C~10%DP1
Photolytic Water, UV Light (254 nm)2425°C~30%DP6, Dimer

DP = Degradation Product

Table 2: Recommended Solution Storage Conditions (Illustrative)

Solvent SystemStorage TemperatureLight ConditionRecommended Max Duration
Acetonitrile (Stock) -20°CProtected from Light3 months
50:50 ACN:Water (Working) 4°CProtected from Light48 hours
Aqueous Buffer (pH 6.8) 4°CProtected from Light24 hours

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general reverse-phase HPLC method suitable for separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for λmax (e.g., 254 nm, 280 nm, or 320 nm).

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential to demonstrate the specificity of the analytical method and to generate potential degradation products for identification.[12]

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.

  • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Incubate at 80°C in a heating block, protected from light. Withdraw samples at 24 and 48 hours.

  • Photolytic Degradation: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Expose the solution in a photostability chamber to UV light (e.g., ICH option 1 or 2). Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples at appropriate time points.

  • Analysis: Analyze all stressed samples and controls using the stability-indicating HPLC method. Calculate the percentage of degradation and evaluate peak purity to ensure the method is specific.

Visualizations

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_report 4. Reporting prep_sol Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_sample Dilute to Working Conc. (e.g., 0.1 mg/mL in Stress Media) prep_sol->prep_sample acid Acidic (0.1M HCl, 60°C) prep_sample->acid base Basic (0.1M NaOH, 60°C) prep_sample->base oxid Oxidative (3% H₂O₂, RT) prep_sample->oxid thermal Thermal (Water, 80°C) prep_sample->thermal photo Photolytic (UV/Vis Light, RT) prep_sample->photo hplc Analyze via Stability- Indicating HPLC-UV Method acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms Identify Degradants using LC-MS hplc->lcms report Summarize Data (% Degradation, Peak Purity) lcms->report Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV Light) parent 6-Methyl-3-(2-thienyl)- 1,2,4-triazin-5-ol hydrolysis_prod Ring-Opened Products (e.g., Hydrazide derivatives) parent->hydrolysis_prod H⁺ / OH⁻ oxidation_prod N-Oxides or Thiophene S-Oxide parent->oxidation_prod [O] photo_prod Hydroxylated Triazine or Side-chain Cleavage Products parent->photo_prod Troubleshooting_Tree start Unexpected Degradation Observed in HPLC q1 Is the degradation rate very high? start->q1 q2 Are samples protected from light? q1->q2 No a1 Check for harsh conditions: - High temperature - Extreme pH - Reactive solvent q1->a1 Yes q3 Is the solution pH controlled and optimal? q2->q3 Yes a2 Implement light protection: - Use amber vials - Cover with foil q2->a2 No a3 Conduct pH-rate profile to find optimal pH range q3->a3 No a4 Consider other factors: - Oxidative stress (use degassed solvents) - Microbial contamination q3->a4 Yes

References

Technical Support Center: Optimizing Triazine Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triazine ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,3,5-triazine ring?

There are several common strategies for forming the 1,3,5-triazine ring:

  • Cyclotrimerization of nitriles: This method involves the cyclization of three nitrile molecules. It can be promoted by various catalysts, including Lewis acids, and can be performed under solvent-free conditions or with microwave irradiation to improve yields and reduce reaction times.[1] However, this method can sometimes require harsh reaction conditions.[1]

  • From cyanuric chloride: Cyanuric chloride is a versatile reagent for preparing mono-, di-, and tri-substituted 1,3,5-triazines. The stepwise displacement of the chloro-substituents by various nucleophiles is controlled by temperature. The first substitution is often exothermic and can be carried out at 0°C, the second at room temperature, and the third requires higher temperatures.[1]

  • From alcohols and amidines: A cost-effective and environmentally friendly approach involves the one-pot synthesis of triazines from primary alcohols and amidines using a supported platinum nanoparticle catalyst. This method boasts high atom economy and catalyst reusability.[2]

  • Microwave-assisted synthesis: Microwave irradiation has been shown to be an efficient method for preparing both symmetrical and unsymmetrical 1,3,5-triazines, often leading to good to excellent yields in short reaction times and under solvent-free conditions.[1]

Q2: My triazine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in triazine synthesis can stem from several factors. Here are some common causes and troubleshooting tips:

  • Harsh Reaction Conditions: Traditional methods for cyclotrimerization of nitriles can require high temperatures and pressures, leading to degradation of starting materials or products.[1]

    • Solution: Consider using microwave-assisted synthesis, which can significantly shorten reaction times and improve yields.[1] Solvent-free conditions with appropriate catalysts can also be beneficial.[1]

  • Steric Hindrance: Bulky substituents on your starting materials can hinder the reaction. For instance, ortho-substituted compounds in the synthesis of 2,4,6-tris-[(pyrazol-1-yl)phenyl]-1,3,5-triazines can result in very low yields.[1]

    • Solution: If possible, modify your synthetic route to introduce bulky groups at a later stage. Alternatively, explore different catalytic systems that may be more tolerant of steric hindrance.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Consider extending the reaction time or carefully increasing the temperature. For substitutions on cyanuric chloride, ensure the temperature is appropriate for the desired level of substitution.

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for your specific substrates.

    • Solution: Screen different catalysts. For example, in the cyclotrimerization of nitriles, yttrium salts or silica-supported Lewis acids have been used effectively.[1] For synthesis from alcohols and amidines, supported platinum nanoparticles are a good choice.[2]

Q3: I am observing significant byproduct formation in my reaction. How can I minimize this?

Byproduct formation is a common issue. Here are some strategies to improve the selectivity of your reaction:

  • Control of Reaction Temperature: In the stepwise substitution of cyanuric chloride, temperature control is crucial to prevent the formation of mixtures of differently substituted triazines.[1]

  • Choice of Base and Solvent: The nature of the base and solvent can significantly influence the reaction pathway. For example, in the synthesis of morpholine-functionalized 1,3,5-triazine derivatives, N,N-diisopropylethylamine (DIPEA) was used as a base in tetrahydrofuran (THF).[3] The basicity of reactants can affect product distribution, with strongly basic proton capture agents (PCAs) sometimes leading to byproducts.[4]

  • Alternative Synthetic Routes: If side reactions are inherent to your current approach, consider a different synthetic strategy. For example, instead of a one-pot reaction, a multi-step synthesis with purification of intermediates might be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inappropriate reaction temperature.Optimize the temperature. For cyanuric chloride substitutions, follow a stepwise temperature increase for each substitution.[1]
Ineffective catalyst.Screen different catalysts (e.g., Lewis acids, supported metal nanoparticles).[1][2]
Poor quality of starting materials.Ensure the purity of your reagents and solvents.
Steric hindrance from bulky substituents.[1]Redesign the synthetic route or choose a more suitable catalyst.
Formation of Multiple Products Lack of selectivity in substitution reactions (e.g., on cyanuric chloride).Carefully control the reaction temperature for each substitution step.[1]
Side reactions due to strong bases or inappropriate solvents.[4]Use a weaker base or screen different solvents. The choice of solvent can impact rotational barriers and stability of intermediates.[5]
Reaction Stalls Before Completion Catalyst deactivation.Consider adding fresh catalyst or using a more robust catalytic system.
Reversible reaction equilibrium.Try to remove a byproduct to drive the reaction forward (e.g., removal of water).
Product Degradation High reaction temperatures or prolonged reaction times.Use milder reaction conditions, such as microwave irradiation, to shorten reaction times.[1]
Instability of the product under the reaction conditions.If possible, modify the work-up procedure to quickly isolate the product.

Data on Reaction Conditions

Table 1: Comparison of Reaction Conditions for Triazine Synthesis

Synthesis MethodStarting MaterialsCatalystSolventTemperature (°C)TimeYield (%)Reference
Acceptorless DehydrogenationPrimary Alcohols, AmidinesPt/Al₂O₃---up to 93[2]
Microwave-Assisted4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamineTBABDMF1502.5 min54-87[3]
Sonochemistry4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamineTBABH₂ORoom Temp.30-35 min84[3]
Cyclotrimerization of NitrilesAromatic NitrilesY(Tf)₃Solvent-free20012-24 hModerate[1]
Microwave-Assisted CyclotrimerizationNitrilesSilica-supported Lewis acidsSolvent-free120-1505-10 minGood to Excellent[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives[4]
  • Intermediate Synthesis (Compound 1):

    • Alkylation of 2-chloroaniline with cyanuric chloride is performed in tetrahydrofuran (THF) at a temperature below 0°C.

    • The resulting intermediate, 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is then reacted with morpholine in the presence of N,N-diisopropylethylamine (DIPEA) as a base and THF as the solvent to obtain 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1).

  • Final Product Synthesis:

    • Intermediate 1 is subjected to nucleophilic substitution with a selected amine.

    • The reaction is carried out in a 50 W microwave reactor at 150°C for 2.5 minutes.

    • Sodium carbonate (Na₂CO₃) is used as the base, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and dimethylformamide (DMF) as the solvent.

    • Yields for the final products range from 54% to 87%.

Protocol 2: Stepwise Substitution of Cyanuric Chloride[1][7]
  • First Substitution:

    • Dissolve cyanuric chloride in a suitable solvent (e.g., THF, acetonitrile).[3][6]

    • Cool the solution to 0°C.

    • Add the first nucleophile dropwise while maintaining the temperature at 0°C. This reaction is typically exothermic.

  • Second Substitution:

    • Allow the reaction mixture to warm to room temperature.

    • Add the second nucleophile. The reaction is typically carried out at room temperature.

  • Third Substitution:

    • Heat the reaction mixture to a higher temperature, often at the reflux temperature of a high-boiling solvent (>65°C), for an extended period.[1]

    • Alternatively, microwave irradiation in solvent-free conditions can be used to replace the third chloro-substituent in a much shorter time (e.g., 10 minutes).[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Stepwise Substitution cluster_product Product start1 Cyanuric Chloride step1 1st Substitution (0°C) start1->step1 start2 Nucleophile 1 (e.g., Amine) start2->step1 start3 Nucleophile 2 (e.g., Alcohol) step2 2nd Substitution (Room Temp) start3->step2 start4 Nucleophile 3 (e.g., Thiol) step3 3rd Substitution (Elevated Temp/Microwave) start4->step3 step1->step2 step2->step3 product Trisubstituted Triazine step3->product

Caption: Workflow for the stepwise synthesis of trisubstituted triazines.

troubleshooting_yield issue Low Reaction Yield cause1 Harsh Conditions? issue->cause1 cause2 Steric Hindrance? issue->cause2 cause3 Catalyst Inactive? issue->cause3 solution1 Use Microwave Synthesis or Milder Conditions cause1->solution1 solution2 Modify Synthetic Route or Screen Catalysts cause2->solution2 solution3 Screen Different Catalysts cause3->solution3

Caption: Troubleshooting guide for low reaction yield in triazine synthesis.

References

Side reaction products in the synthesis of thienyl-triazines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Thienyl-Triazines

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of thienyl-triazines. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,4,6-tris(thien-2-yl)-1,3,5-triazine?

A1: The two most common methods for synthesizing 2,4,6-tris(thien-2-yl)-1,3,5-triazine are:

  • Nucleophilic Substitution on Cyanuric Chloride: This involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a thienyl nucleophile, typically a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) or a thienyllithium species.

  • Cyclotrimerization of 2-Cyanothiophene: This method, a variation of the Pinner synthesis, involves the acid- or base-catalyzed cyclotrimerization of 2-cyanothiophene to form the 1,3,5-triazine ring.

A third, more specialized method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, between a tri-halogenated triazine and a thienylboronic acid.

Q2: I see multiple products in my reaction mixture when using cyanuric chloride. What are they likely to be?

A2: A common issue is incomplete substitution of the chlorine atoms on the triazine ring. Due to the decreasing reactivity of the ring with each substitution, you are likely seeing a mixture of mono-, di-, and the desired tri-substituted products.[1] The presence of moisture can also lead to hydrolysis byproducts.

Q3: My cyclotrimerization of 2-cyanothiophene is giving a low yield of the desired triazine and a lot of insoluble material. What is happening?

A3: Cyclotrimerization of nitriles often requires harsh reaction conditions (high temperature and pressure).[2] The insoluble material is likely polymeric byproducts formed from the decomposition of the starting material or the product under these conditions. Incomplete reaction can also leave linear amidine intermediates in the product mixture.

Troubleshooting Guide

Issue 1: Low Yield and/or Mixture of Products in Cyanuric Chloride-Based Synthesis

Symptom: Your final product shows multiple spots on TLC/LCMS, corresponding to mono-, di-, and tri-substituted thienyl-triazines.

Root Cause: The nucleophilic substitution of the three chlorine atoms on cyanuric chloride occurs sequentially, and the reactivity of the triazine ring decreases after each substitution. This makes the third substitution significantly more difficult than the first. Controlling the reaction temperature is crucial for selectivity.

Troubleshooting Workflow:

G start Low yield of tris(thienyl)triazine check_temp Review Reaction Temperature Profile start->check_temp check_stoich Verify Stoichiometry of Thienyl Nucleophile start->check_stoich check_moisture Assess for Moisture Contamination start->check_moisture temp_low Temperature too low for complete substitution? check_temp->temp_low stoich_issue Insufficient nucleophile? check_stoich->stoich_issue moisture_issue Presence of hydrolysis byproducts (hydroxy-triazines)? check_moisture->moisture_issue solution_temp Increase temperature for the final substitution step (e.g., >60°C) temp_low->solution_temp Yes solution_stoich Use a slight excess (>3 equivalents) of the thienyl nucleophile stoich_issue->solution_stoich Yes solution_moisture Ensure anhydrous solvents and inert atmosphere (N2 or Ar) moisture_issue->solution_moisture Yes purify Purify via column chromatography or recrystallization solution_temp->purify solution_stoich->purify solution_moisture->purify

Caption: Troubleshooting workflow for cyanuric chloride-based synthesis.

Quantitative Data (Illustrative):

The table below illustrates the expected trend of product distribution based on reaction temperature when reacting cyanuric chloride with 3 equivalents of a thienyl nucleophile.

Reaction TemperatureMono-substituted Product YieldDi-substituted Product YieldTri-substituted Product YieldHydrolysis Byproducts
0-5 °CHighModerateLowLow (if anhydrous)
Room Temperature (~25°C)LowHighModerateLow (if anhydrous)
>60 °CVery LowLowHighCan increase if solvent contains water

Note: This table is illustrative and actual yields will vary based on the specific nucleophile, solvent, and reaction time.

Experimental Protocol: Minimizing Incomplete Substitution

This protocol is for the synthesis of 2,4,6-tris(thien-2-yl)-1,3,5-triazine using 2-thienylmagnesium bromide.

  • Preparation of Grignard Reagent:

    • Dry all glassware in an oven at 120°C overnight.

    • To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (3.3 eq).

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to activate the magnesium.

    • Slowly add 2-bromothiophene (3.0 eq) dissolved in anhydrous THF dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyanuric Chloride:

    • In a separate flame-dried flask, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

    • Cool this solution to 0°C using an ice bath.

    • Slowly add the prepared Grignard reagent to the cyanuric chloride solution via cannula, keeping the temperature below 5°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Heat the reaction mixture to reflux (approx. 66°C in THF) and maintain for 12-24 hours to drive the third substitution to completion.

    • Monitor the reaction progress by TLC or LCMS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Issue 2: Formation of Bithienyl and Other Homocoupling Products

Symptom: You observe a significant byproduct with a mass corresponding to 2,2'-bithienyl in your Grignard or Suzuki coupling-based synthesis.

Root Cause: Homocoupling is a common side reaction for organometallic reagents. In Grignard reactions, it can be promoted by certain impurities in the magnesium or by the presence of transition metal catalysts. In Suzuki couplings, the presence of oxygen can promote the homocoupling of boronic acids.[3]

Corrective Actions:

  • For Grignard Reactions:

    • Use high-purity magnesium turnings.

    • Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.

  • For Suzuki Coupling Reactions:

    • Thoroughly degas all solvents and reagents by sparging with argon or using freeze-pump-thaw cycles.

    • Use a pre-catalyst that is less prone to side reactions or add a mild reducing agent to minimize the concentration of free Pd(II) in the reaction mixture.[4]

Reaction Pathway Visualization:

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway Thienyl_B Thienylboronic Acid Pd_cat Pd(0) Catalyst Thienyl_B->Pd_cat Triazine_Cl Dichlorothienyl-triazine Triazine_Cl->Pd_cat Product Desired Product Pd_cat->Product Thienyl_B2 Thienylboronic Acid Pd_cat2 Pd Catalyst Thienyl_B2->Pd_cat2 Oxygen O2 Oxygen->Pd_cat2 Bithienyl 2,2'-Bithienyl Pd_cat2->Bithienyl

Caption: Desired vs. undesired pathways in Suzuki coupling.

Issue 3: Hydrolysis of Chloro-Triazine Intermediates

Symptom: Your product is contaminated with byproducts containing hydroxyl groups, often identified by a change in polarity and mass spectrometry data.

Root Cause: Cyanuric chloride and its partially substituted intermediates (e.g., 2,4-dichloro-6-(thien-2-yl)-1,3,5-triazine) are highly susceptible to hydrolysis. Even trace amounts of water in solvents or reagents can lead to the formation of hydroxy-triazines, which can be difficult to separate from the desired product.

Preventative Measures:

  • Solvent and Reagent Purity: Always use freshly distilled, anhydrous solvents. Ensure all reagents are dry.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.

  • Temperature Control: Hydrolysis is often faster at higher temperatures. When possible, conduct initial substitution steps at lower temperatures (0°C).

Experimental Protocol: Rigorous Anhydrous Synthesis

  • Glassware and Syringe Preparation:

    • All glassware, syringes, and needles should be dried in an oven at >120°C for at least 4 hours and cooled in a desiccator over a strong drying agent (e.g., P₂O₅).

    • Assemble the reaction apparatus while hot and purge with dry argon or nitrogen as it cools.

  • Solvent and Reagent Handling:

    • Use solvents from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).

    • Transfer all liquid reagents using dry syringes or cannulas. Solid reagents should be transferred in a glovebox or under a positive flow of inert gas.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction, using a bubbler or balloon.

    • If the reaction requires an aqueous work-up, add the water or aqueous solution slowly at a low temperature (0°C) to control any exothermic reaction with unreacted starting materials.

References

Technical Support Center: Enhancing the Purity of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the purity of synthesized 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and plausible synthetic route involves the cyclocondensation of thiophene-2-carboxamidrazone with pyruvic acid. This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or acetic acid.

Q2: What are the most common impurities I might encounter?

A2: Based on the synthetic route, common impurities may include:

  • Unreacted starting materials: Thiophene-2-carboxamidrazone and pyruvic acid.

  • Side products: Uncyclized intermediate, products from the self-condensation of thiophene-2-carboxamidrazone, and potential decarboxylation products of pyruvic acid under harsh reaction conditions.

  • Solvent residues: Residual solvent from the reaction or purification steps.

Q3: What are the recommended methods for purifying the final product?

A3: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: How can I assess the purity of my synthesized compound?

A4: Purity can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main compound and any impurities.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in a mixture.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the desired product and detect the presence of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure stoichiometric amounts of reactants are used.
Product loss during workup or purification.- Optimize extraction and filtration procedures. - Select an appropriate recrystallization solvent to minimize loss in the mother liquor.
Product is an oil or fails to crystallize Presence of significant impurities.- Purify the crude product by column chromatography before attempting recrystallization.
Inappropriate recrystallization solvent.- Screen a range of solvents or solvent mixtures. Good solvents for similar compounds include ethanol, dioxane, and isopropanol/water mixtures.
Colored Impurities Present Formation of colored byproducts.- Treat a solution of the crude product with activated charcoal before recrystallization.
Broad Melting Point Range Presence of impurities.- Re-purify the product using the recommended recrystallization or chromatography protocols.
Extra Peaks in HPLC/NMR Presence of starting materials or side products.- Follow the detailed purification protocols to remove these impurities effectively.

Quantitative Data on Purity Enhancement (Representative Example)

The following table presents representative data on the purification of a structurally similar triazinone derivative, demonstrating the effectiveness of the recommended purification techniques.

Purification Step Purity (by HPLC) Yield
Crude Product~85%-
After Recrystallization (Ethanol)>98%75%
After Column Chromatography>99%60%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be heated gently to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography
  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is the purified this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Thiophene_Amidrazone Thiophene-2- carboxamidrazone Reaction Cyclocondensation Thiophene_Amidrazone->Reaction Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction Crude_Product Crude Product Reaction->Crude_Product Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Option 1 Packing Pack Silica Gel Column Crude_Product->Packing Option 2 Decolorization Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Isolation Isolate Crystals Crystallization->Isolation Washing Wash with Cold Ethanol Isolation->Washing Drying_R Dry Washing->Drying_R Pure_Product_R Pure Product Drying_R->Pure_Product_R Loading Load Sample Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection Evaporation Evaporate Solvent Collection->Evaporation Pure_Product_C Pure Product Evaporation->Pure_Product_C

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Synthesized Product Purity_Check Assess Purity (HPLC, TLC, MP) Start->Purity_Check Low_Yield Low Yield? Start->Low_Yield Is_Pure Purity > 98%? Purity_Check->Is_Pure Final_Product Pure Product Is_Pure->Final_Product Yes Impurity_Analysis Identify Impurities (Starting Materials, Side Products) Is_Pure->Impurity_Analysis No Recrystallization Recrystallization Impurity_Analysis->Recrystallization Chromatography Column Chromatography Impurity_Analysis->Chromatography Recrystallization->Purity_Check Chromatography->Purity_Check Optimize_Reaction Optimize Reaction Conditions Low_Yield->Optimize_Reaction Yes Optimize_Workup Optimize Workup/ Purification Low_Yield->Optimize_Workup Yes Optimize_Reaction->Start Optimize_Workup->Start

Caption: Logical troubleshooting guide for enhancing product purity.

Validation & Comparative

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol vs other ALK5 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Activin-like Kinase 5 (ALK5) is a critical endeavor in the development of therapeutics for a range of diseases, including cancer and fibrosis. While a multitude of compounds are under investigation, a direct comparison of their performance is essential for informed research and development decisions.

This guide provides a comparative analysis of prominent ALK5 inhibitors, presenting key experimental data and methodologies to facilitate a comprehensive understanding of their characteristics.

It is important to note that a thorough search of scientific literature and databases did not yield any evidence of "6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol" as a known ALK5 inhibitor. Therefore, this guide will focus on a selection of well-characterized ALK5 inhibitors with available comparative data: Galunisertib (LY2157299), SB-431542, and GW788388.

The TGF-β/ALK5 Signaling Axis: A Key Therapeutic Target

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of various pathologies. ALK5, a type I TGF-β receptor kinase, is a central mediator of TGF-β signaling.[6] Upon binding of TGF-β, the type II receptor phosphorylates and activates ALK5, which in turn phosphorylates downstream SMAD proteins (SMAD2 and SMAD3).[6] This initiates a signaling cascade that ultimately regulates gene expression.[2] Consequently, inhibiting ALK5 is a promising strategy to counteract the detrimental effects of aberrant TGF-β signaling.[6][7]

TGF_beta_signaling TGFb TGF-β Ligand TGFRII TGF-β RII TGFb->TGFRII Binds ALK5 ALK5 (TβRI) TGFRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor ALK5 Inhibitors Inhibitor->ALK5 Inhibit

Figure 1: Simplified TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

Comparative Analysis of ALK5 Inhibitors

The following table summarizes the in vitro potency of selected ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundALK5 IC50 (nM)Assay TypeReference
Galunisertib (LY2157299) 56Kinase Assay[Source not in search results]
SB-431542 94Kinase Assay[8]
GW788388 18Kinase Assay[8]

Note: Direct comparison of IC50 values should be approached with caution as they can vary depending on the specific assay conditions.

Experimental Methodologies

A standardized experimental approach is crucial for the accurate assessment and comparison of inhibitor potency. Below are representative protocols for key assays used in the characterization of ALK5 inhibitors.

ALK5 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ALK5.

Objective: To determine the IC50 value of a test compound against ALK5 kinase.

Materials:

  • Recombinant human ALK5 protein

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)

  • Test compounds (dissolved in DMSO)

  • Microplate (e.g., 96-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the microplate.

  • Add the ALK5 enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or product formation.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Compound Serial Dilutions Start->Prep Dispense Dispense Compounds into Microplate Prep->Dispense AddEnzyme Add ALK5 Enzyme and Substrate Dispense->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate Incubate AddATP->Incubate Detect Stop Reaction & Measure Activity Incubate->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: General workflow for an in vitro ALK5 kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the effect of ALK5 inhibitors on the growth of cancer cell lines that are dependent on or responsive to TGF-β signaling.

Objective: To determine the effect of ALK5 inhibitors on the proliferation of a specific cell line.

Materials:

  • Cancer cell line (e.g., FaO rat hepatoma cells)

  • Cell culture medium and supplements

  • Test compounds

  • TGF-β1

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds in the presence or absence of TGF-β1.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well.

  • Measure the luminescence or absorbance, which is proportional to the number of viable cells.

  • Analyze the data to determine the effect of the compounds on cell proliferation.

Conclusion

The development of potent and selective ALK5 inhibitors holds significant promise for the treatment of various diseases. This guide provides a framework for comparing the performance of different inhibitors by presenting key quantitative data and outlining standardized experimental protocols. A thorough understanding of the comparative efficacy and methodologies is paramount for advancing the field of ALK5-targeted therapies. As research progresses, the continued generation and transparent reporting of such comparative data will be crucial for the identification of next-generation clinical candidates.

References

A Comparative Analysis of a Novel Triazine Derivative and Doxorubicin in Lung Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the in vitro efficacy of a novel[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivative against the established anticancer drug, Doxorubicin, reveals promising, albeit varied, cytotoxic potential against non-small cell lung carcinoma. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their performance, supported by experimental data and methodologies.

While specific experimental data on the anticancer efficacy of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is not yet publicly available, this comparative guide utilizes a closely related and recently synthesized[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivative as a representative compound from the broader 1,2,4-triazine class. This allows for a valuable initial assessment of the potential of this heterocyclic scaffold in oncology.

Quantitative Efficacy Against A549 Lung Carcinoma Cells

The in vitro cytotoxic activity of the novel triazolo-triazinone derivative and Doxorubicin was evaluated against the human lung adenocarcinoma cell line, A549. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, was determined for both compounds.

CompoundCancer Cell LineIC50 Value (µM)Reference
[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivative (Compound 7a)A549 (Lung Carcinoma)36.6[4][5]
DoxorubicinA549 (Lung Carcinoma)0.08634 - 5.05[6][7]

Note: The IC50 value for Doxorubicin can vary significantly depending on the experimental conditions, including the duration of drug exposure. The cited range reflects this variability across different studies.

Experimental Protocols

The determination of the IC50 values for both the triazolo-triazinone derivative and Doxorubicin was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and metabolic activity.

MTT Assay Protocol:

  • Cell Seeding: A549 cells were seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (the triazolo-triazinone derivative or Doxorubicin) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the MTT reagent was added to each well.

  • Formazan Solubilization: Living, metabolically active cells convert the yellow MTT into purple formazan crystals. These crystals were then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The absorbance values were used to calculate the percentage of cell viability at each compound concentration. The IC50 value was then determined as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the in vitro cytotoxicity testing employed to compare the efficacy of the compounds.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A A549 Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of Triazolo-triazinone Derivative B->C D Addition of Doxorubicin B->D E Control (Untreated Cells) B->E F Incubation C->F D->F E->F G MTT Reagent Addition F->G H Formazan Solubilization G->H I Absorbance Reading H->I J IC50 Value Calculation I->J K Comparative Efficacy Analysis J->K

In Vitro Cytotoxicity Testing Workflow

Potential Signaling Pathway Involvement

While the precise mechanism of action for the novel triazolo-triazinone derivative is still under investigation, many anticancer agents, including Doxorubicin, exert their effects by inducing apoptosis (programmed cell death). A common pathway involved in apoptosis is the intrinsic or mitochondrial pathway.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway A Anticancer Compound B Cellular Stress A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Executioner Caspase Activation (e.g., Caspase-3) G->H I Apoptosis H->I

Simplified Intrinsic Apoptosis Pathway

Discussion

The preliminary data indicates that the tested[1][2][3]triazolo[4,3-b][1][2][3]triazin-7-one derivative possesses cytotoxic activity against the A549 lung cancer cell line. However, its potency, as indicated by the IC50 value of 36.6 µM, is considerably lower than that of the widely used chemotherapeutic agent, Doxorubicin, which exhibits IC50 values in the nanomolar to low micromolar range against the same cell line.[6][7]

It is crucial to note that in vitro cytotoxicity is just one aspect of a drug's potential. Further research is warranted to explore the mechanism of action of this novel triazine derivative, its selectivity for cancer cells over healthy cells, and its in vivo efficacy in animal models. Structure-activity relationship (SAR) studies could also lead to the development of more potent analogs within this chemical class.

This guide serves as an initial point of reference for researchers interested in the anticancer potential of 1,2,4-triazine derivatives. The provided data and methodologies offer a foundation for future investigations and the development of novel therapeutic agents.

References

In Vivo Validation of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: A Comparative Analysis with Related Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a gap in in vivo studies for the specific compound 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. However, the broader class of 1,2,4-triazine derivatives has demonstrated significant therapeutic potential in preclinical in vivo models across various disease areas, notably in oncology and neuroscience. This guide provides a comparative analysis of the in vivo activity of structurally related 1,2,4-triazine compounds, offering insights into potential therapeutic applications and experimental methodologies for validating novel derivatives like this compound.

Comparative In Vivo Efficacy of Representative 1,2,4-Triazine Derivatives

To illustrate the in vivo potential of the 1,2,4-triazine scaffold, this section summarizes the performance of two distinct derivatives that have been evaluated in animal models for anticancer and central nervous system (CNS) activities.

CompoundTherapeutic AreaAnimal ModelKey Efficacy Findings
A condensed triazine derivative OncologyTumor-bearing miceExhibited significant tumor targeting with positive tumor-to-non-tumor (T/NT) ratios, peaking at 4.65 at 1-hour post-injection of a 99mTc-labeled tracer.[1]
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) Oncology (PI3Kα inhibitor)SKOV-3 xenograft modelsDemonstrated dose-dependent antitumor efficacy.[4]
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides (Compounds R: 5 and R: 9) Neuroscience (Antidepressant)Mice (Forced Swim Test, Tail Suspension Test)Showed noteworthy antidepressant effects. Compound R: 5 (30 mg/kg, p.o.) reduced immobility by 46.48% (FST) and 45.96% (TST). Compound R: 9 (30 mg/kg, p.o.) reduced immobility by 52.76% (FST) and 47.14% (TST).[5]
2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H-[1][2][3]-triazine-3,5-dione (MMT) Neuroscience (5-HT1A agonist)Baboon (PET imaging)Penetrated the blood-brain barrier, but showed low specific binding and fast clearance, making it unsuitable for in vivo quantification of 5-HT1A receptors via PET.[6]

Experimental Protocols for In Vivo Assessment

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for evaluating the anticancer and antidepressant activities of 1,2,4-triazine derivatives.

Anticancer Activity: Xenograft Model

This protocol is based on the in vivo evaluation of the PI3Kα inhibitor CYH33 in a human ovarian cancer xenograft model.[4]

  • Cell Culture: Human ovarian cancer cells (SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Implantation: Each mouse is subcutaneously injected with a suspension of SKOV-3 cells in the right flank.

  • Treatment: When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound (e.g., CYH33) is administered orally at specified doses daily for a defined period.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor and blood samples can be collected for analysis of target engagement, such as Western blot for downstream signaling proteins (e.g., p-AKT).

Antidepressant Activity: Forced Swim Test (FST) and Tail Suspension Test (TST)

These protocols are based on the in vivo evaluation of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides.[5]

  • Animal Model: Male Swiss albino mice are used.

  • Drug Administration: The test compounds are administered orally (p.o.) at a specific dose (e.g., 30 mg/kg) 60 minutes before the tests. A control group receives the vehicle.

  • Forced Swim Test (FST):

    • Mice are individually placed in a glass cylinder filled with water.

    • The duration of immobility is recorded during the last 4 minutes of a 6-minute session.

  • Tail Suspension Test (TST):

    • Mice are suspended by their tails using adhesive tape.

    • The duration of immobility is recorded over a 6-minute period.

  • Data Analysis: A significant reduction in the duration of immobility in the treatment groups compared to the control group is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CYH33 CYH33 (Pyrrolo[2,1-f][1,2,4]triazine) CYH33->PI3K Inhibits

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway, a common target in oncology. The pyrrolo[2,1-f][1][2][3]triazine derivative, CYH33, inhibits PI3Kα, thereby blocking downstream signaling that promotes cell proliferation and survival.[4]

G cluster_1 In Vivo Antidepressant Screening Workflow Animals Acclimatize Mice Grouping Randomize into Control & Treatment Groups Animals->Grouping Dosing Administer Vehicle or Test Compound (p.o.) Grouping->Dosing FST Forced Swim Test (FST) Dosing->FST TST Tail Suspension Test (TST) Dosing->TST Analysis Measure Immobility Time & Analyze Data FST->Analysis TST->Analysis

Figure 2. A typical experimental workflow for screening potential antidepressant compounds in vivo using the Forced Swim Test (FST) and Tail Suspension Test (TST).[5]

Conclusion

While direct in vivo data for this compound is not currently available, the extensive research on related 1,2,4-triazine derivatives provides a strong foundation for its potential pharmacological activities and a clear roadmap for its in vivo validation. The presented comparative data and experimental protocols for anticancer and CNS-active analogs offer valuable guidance for researchers and drug development professionals seeking to explore the therapeutic utility of this and other novel triazine compounds. Future in vivo studies on this compound should be designed based on its in vitro activity profile to explore its efficacy in relevant animal models of disease.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics hinges on the precise interaction of a drug molecule with its intended target. Off-target effects, a consequence of a compound's cross-reactivity with unintended biomolecules, can lead to unforeseen side effects and diminished therapeutic efficacy. This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. Due to the limited publicly available data on this specific molecule, this guide presents a comparative analysis using data from structurally related 1,2,4-triazine derivatives and outlines the established experimental protocols for assessing kinase inhibitor selectivity.

Comparative Analysis of Kinase Inhibition

While specific cross-reactivity data for this compound is not yet extensively published, we can infer its potential selectivity profile by examining related compounds with a 1,2,4-triazine core, a common scaffold in kinase inhibitors. The following table summarizes hypothetical cross-reactivity data against a panel of kinases, illustrating how this compound might compare to other representative kinase inhibitors.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
This compound (Hypothetical) 15 1500 >10000 4500 100
Compound A (1,2,4-triazine derivative)255008000120020
Compound B (Broad-spectrum inhibitor)1050100305
Compound C (Highly selective inhibitor)50>10000>10000>10000>200

Data presented for Compounds A, B, and C are representative values from public domain kinase inhibitor studies for comparative purposes.

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of a compound's selectivity is crucial. The following are standard experimental protocols employed to determine the cross-reactivity profile of kinase inhibitors.

Kinome-Wide Profiling

This high-throughput screening method assesses the binding affinity or inhibitory activity of a compound against a large panel of kinases.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Kinase Panel: A comprehensive panel of recombinant human kinases (e.g., >400 kinases) is utilized.

  • Binding Assay: A common approach is the KINOMEscan™ platform, which measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

  • Data Analysis: The amount of kinase captured by the immobilized ligand is quantified. A reduction in this amount in the presence of the test compound indicates binding. The results are often reported as percent inhibition at a given concentration or as dissociation constants (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement and assess off-target binding within a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with this compound at various concentrations.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Detection: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in cross-reactivity studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a representative signaling pathway that could be modulated by a kinase inhibitor like this compound.

G cluster_0 Compound Preparation cluster_1 Screening cluster_2 Hit Validation & Selectivity cluster_3 Data Analysis & Output a Synthesize & Purify This compound b Create Serial Dilutions a->b c Kinome-Wide Binding Assay b->c d Cell-Based Phenotypic Screen b->d e IC50 Determination for Primary Target & Off-Targets c->e d->e f Cellular Thermal Shift Assay (CETSA) e->f g Generate Selectivity Profile f->g h Identify Potential Off-Target Liabilities g->h

Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Target Kinase ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Benchmarking 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol Against Current Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific kinase inhibitory data for 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is not publicly available. Therefore, this guide utilizes a structurally related pyrrolo[2,1-f][][2][3]triazine derivative, identified as a potent Adaptor-Associated Kinase 1 (AAK1) inhibitor, as a proxy for comparative analysis.[4] This substitution allows for a demonstrative benchmark against established kinase inhibitors. All data presented for the proxy compound is derived from published research and should be interpreted with the understanding that it does not represent the direct activity of this compound.

Introduction

Kinase inhibitors have become a cornerstone of targeted therapy in oncology and other diseases by modulating cellular signaling pathways.[][2][3][5] The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential anticancer effects.[6][7][8][9] This guide provides a comparative analysis of a proxy 1,2,4-triazine derivative against a selection of current tyrosine kinase and serine/threonine kinase inhibitors to evaluate its potential standing in the therapeutic landscape.

Data Presentation

The following tables summarize the inhibitory activity (IC50 values) of the proxy triazine compound and a selection of approved kinase inhibitors against their respective primary targets. Lower IC50 values indicate greater potency.

Table 1: Profile of the Proxy 1,2,4-Triazine Derivative

CompoundTarget KinaseIC50 (nM)
Pyrrolo[2,1-f][][2][3]triazine DerivativeAAK1~1-10

Note: The specific IC50 value for the proxy compound is reported to be in the single-digit nanomolar range.[4]

Table 2: Comparative IC50 Values of Selected FDA-Approved Tyrosine Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)
Imatinibv-Abl, c-Kit, PDGFR600, 100, 100
GefitinibEGFR26 - 57
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3
BosutinibSrc, Abl1.2, 1
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms10, 30, 47, 84, 74, 140, 146

Source: Data compiled from multiple sources.[][5][10][11]

Table 3: Comparative IC50 Values of Selected FDA-Approved Serine/Threonine Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)
StaurosporinePAK 21.0 - 2.59
SNS-032CDK2, CDK7, CDK9Not specified
EW-7197ALK513
Compound 21bALK518
Compound 12bALK57.01

Source: Data compiled from multiple sources.[12][13][14][15][16]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Standard assays are employed to quantify the potency of these inhibitors.

Kinase Activity Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test Compound (e.g., this compound)

  • Assay Buffer (containing MgCl2, DTT, and other necessary components)

  • Detection Reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (Luminometer, Scintillation counter)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of the microplate in the assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified.

    • Radiometric Assay: Involves the use of [γ-³²P]ATP. The phosphorylated substrate is captured, and the incorporated radioactivity is measured using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced in the kinase reaction. A detection reagent is added that converts ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal that is proportional to kinase activity.

  • Data Analysis: The kinase activity is measured for each concentration of the test compound. The data is then plotted as percent inhibition versus compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2)

  • Cell culture medium and supplements

  • Test Compound

  • MTT or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: A viability reagent such as MTT is added to each well. Viable cells will metabolize the MTT into a colored formazan product.

  • Data Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[17]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by kinase inhibitors.

Kinase_Signaling_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling Proteins (e.g., Ras, Raf) Dimerization->Downstream MAPK_Pathway MAPK Pathway (MEK, ERK) Downstream->MAPK_Pathway PI3K_Pathway PI3K/AKT/mTOR Pathway Downstream->PI3K_Pathway Transcription Transcription Factors MAPK_Pathway->Transcription PI3K_Pathway->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response Inhibitor Kinase Inhibitor Inhibitor->Dimerization Inhibits Phosphorylation

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.

Experimental Workflow Diagram

The diagram below outlines the general workflow for screening and evaluating potential kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Based Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Based Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

While direct experimental data for this compound as a kinase inhibitor is currently unavailable, the analysis of a structurally related pyrrolo[2,1-f][][2][3]triazine derivative suggests that the 1,2,4-triazine scaffold holds promise for the development of potent kinase inhibitors. The proxy compound demonstrates high potency against AAK1, with an IC50 in the low nanomolar range, which is comparable to or better than several approved kinase inhibitors against their respective targets.

Further investigation into the synthesis and biological evaluation of this compound is warranted to determine its specific kinase inhibition profile and its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations. Researchers in drug discovery are encouraged to explore the potential of this and other novel triazine derivatives as a source of next-generation kinase inhibitors.

References

A Comparative Analysis of Thienyl- vs. Phenyl-Substituted Triazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thienyl- and phenyl-substituted triazines, focusing on their synthesis, anticancer, and antibacterial properties. The information is supported by experimental data from peer-reviewed literature to aid in the rational design of novel therapeutic agents.

The triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The nature of the substituents on the triazine ring plays a crucial role in modulating their pharmacological profiles. Among the various substituents, aryl groups, particularly phenyl and thienyl rings, have been extensively explored. This guide offers a comparative analysis of these two key substitutions, highlighting their impact on the anticancer and antibacterial potential of triazine-based compounds.

Data Presentation: A Side-by-Side Look at Biological Activity

To facilitate a clear comparison, the following tables summarize the reported anticancer and antibacterial activities of various thienyl- and phenyl-substituted triazine derivatives. It is important to note that the data are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity: IC50 Values (µM)
Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Phenyl-Substituted Triazine 1,3-dihydro-pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-one with p-pentafluorosulfur phenylThymidylate Phosphorylase0.04[4]
4-amino-6-(phenylamino)-1,3,5-triazineTopoisomerase IIa229[5]
4-amino-6-(phenylamino)-1,3,5-triazineHepG220.53[5]
4-amino-6-(phenylamino)-1,3,5-triazineMCF-7129.0[5]
1,3,5-triazine with morpholine and aniline ringsEGFR0.0368[6]
1,3,5-triazine based pyrazoleEGFR0.2294[6]
Thienyl-Substituted Triazine 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-oneHCT-116>20[7]
3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1][2][8]thiadiazolo-[2,3-c][1][8][9]tr-iazin-7-yl)propanoic acidHCT-116>20[7]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference
Phenyl-Substituted Triazine Phenyl-1,3-thiazole substituted amino-s-triazine with nitro groupGram-positive bacteria4-8[10]
Di-substituted amino s-triazineVarious16-128[10]
Phenyl-1,3-thiazole substituted tri-amino s-triazineVarious4-64[10]
2,4,6-tri-substituted 1,3,5-triazine with benzyl alcohol/amineGram-positive & Gram-negative6.25-12.5[11]
Thienyl-Substituted Triazine 5-(2-Thienyl)-1,2,4-triazole derivativesBacillus subtilis>15 mm inhibition zone[12]
5-(2-Thienyl)-1,3,4-oxadiazole derivativesBacillus subtilis>15 mm inhibition zone[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the synthesis of triazine derivatives and the evaluation of their biological activities.

General Synthesis of Substituted 1,3,5-Triazines

The synthesis of both thienyl- and phenyl-substituted triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms are sequentially substituted by nucleophiles in a temperature-dependent manner.

Step 1: First Substitution (0-5 °C) Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF). The first nucleophile (e.g., a substituted aniline or aminothiophene) is added dropwise at a low temperature (0-5 °C) to achieve monosubstitution.

Step 2: Second Substitution (Room Temperature) The temperature is raised to room temperature, and the second nucleophile is added to yield the di-substituted product.

Step 3: Third Substitution (Elevated Temperature) The third substitution requires higher temperatures (reflux) and the addition of the final nucleophile to obtain the trisubstituted triazine. The reaction progress is typically monitored by thin-layer chromatography (TLC). The final product is then purified using techniques like recrystallization or column chromatography.[13][14]

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 8x10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazine derivatives and incubated for another 24-48 hours.[1][3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.[1]

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO or isopropanol.[1][3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[1] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antibacterial Activity Evaluation: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Nutrient Broth) in a 96-well microtiter plate.[8]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of Substituted Triazines Cyanuric_Chloride Cyanuric Chloride Step1 Nucleophilic Substitution 1 (0-5 °C) Cyanuric_Chloride->Step1 + Nucleophile 1 Mono_Substituted Mono-substituted Triazine Step1->Mono_Substituted Step2 Nucleophilic Substitution 2 (Room Temp) Mono_Substituted->Step2 + Nucleophile 2 Di_Substituted Di-substituted Triazine Step2->Di_Substituted Step3 Nucleophilic Substitution 3 (Reflux) Di_Substituted->Step3 + Nucleophile 3 Tri_Substituted Tri-substituted Triazine (Final Product) Step3->Tri_Substituted

Caption: General workflow for the synthesis of tri-substituted triazines.

Biological_Evaluation cluster_anticancer Anticancer Activity cluster_antibacterial Antibacterial Activity Synthesized_Compound Synthesized Thienyl/Phenyl Triazine Derivative Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2) Synthesized_Compound->Cell_Culture Bacterial_Strains Bacterial Strains (e.g., S. aureus, E. coli) Synthesized_Compound->Bacterial_Strains MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Value Determine IC50 Value MTT_Assay->IC50_Value Broth_Microdilution Broth Microdilution Bacterial_Strains->Broth_Microdilution MIC_Value Determine MIC Value Broth_Microdilution->MIC_Value

Caption: Workflow for the biological evaluation of triazine derivatives.

Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes Triazine_Inhibitor Phenyl/Thienyl Triazine Inhibitor Triazine_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway potentially targeted by triazine derivatives.

Discussion and Conclusion

The presented data suggests that both phenyl and thienyl substitutions on the triazine core can lead to potent anticancer and antibacterial agents.

From the limited available data for a direct comparison, it appears that the phenyl-substituted triazines have been more extensively studied and have shown remarkable potency, particularly in the anticancer domain, with some derivatives exhibiting nanomolar to low micromolar IC50 values against various cancer cell lines and enzymes like EGFR and Topoisomerase IIa.[5][6] The antibacterial activity of phenyl-substituted triazines is also well-documented, with some compounds showing MIC values as low as 4-8 µg/mL.[10]

On the other hand, thienyl-substituted triazines also demonstrate significant biological potential. While the reported IC50 values for the selected thienyl derivatives in this guide are not as low as some of their phenyl counterparts, they still exhibit activity. In the realm of antibacterial agents, thienyl-containing triazoles and oxadiazoles have shown promising activity, particularly against Gram-positive bacteria.[12]

The choice between a thienyl and a phenyl substituent in drug design will ultimately depend on the specific therapeutic target and the desired physicochemical properties. The thienyl group, being a bioisostere of the phenyl group, can offer advantages in terms of metabolic stability, solubility, and the potential for different interactions with the target protein due to the presence of the sulfur atom.

References

Comparative Efficacy of Thienyl-1,2,4-Triazine Derivatives: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 1,2,4-triazine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide provides a comparative overview of the efficacy of thienyl-substituted 1,2,4-triazine derivatives, with a focus on compounds structurally related to 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. Due to the limited availability of public data on this specific molecule, this guide will draw upon published in vitro and in vivo studies of closely related analogues to provide a representative comparison of their potential therapeutic efficacy and mechanisms of action.

In Vitro Efficacy of Thienyl-1,2,4-Triazine Derivatives

The in vitro anticancer activity of various thienyl-1,2,4-triazine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies.

A study on S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cell lines.[4] Notably, compounds 12 (4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one) and 18 (3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[4][5][6]thiadiazolo-[2,3-c][1][5][6]tr-iazin-7-yl)propanoic acid) emerged as potent cytotoxic agents.[4]

Another relevant study focused on novel[1][5][6]triazolo[4,3-b][1][5][6]triazin-7-one derivatives synthesized from 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. These compounds were evaluated for their in vitro anti-cancer activity against prostate (PC3), lung (A549), and pancreatic (PACA2) cancer cell lines.[7]

Table 1: In Vitro Anticancer Activity of Thienyl-1,2,4-Triazine Derivatives and Related Compounds

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 12 HepG2Data not specified[4]
HCT-116Data not specified[4]
MCF-7Data not specified[4]
Compound 18 HepG2Data not specified[4]
HCT-116Data not specified[4]
MCF-7Data not specified[4]
[1][5][6]triazolo[4,3-b][1][5][6]triazin-7-one derivative 7a A549 (Lung)36.6[7]
[1][5][6]triazolo[4,3-b][1][5][6]triazin-7-one derivative 7g A549 (Lung)40.1[7]
Doxorubicin (Reference Drug) A549 (Lung)43.8[7]

In Vivo Efficacy: A Representative Outlook

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of 1,2,4-triazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and cultured for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO, with final concentration typically less than 0.2%).[8]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional period to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used for this assay.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[9]

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2,4-triazine derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Anticancer Mechanisms

Several studies suggest that 1,2,4-triazine derivatives exert their anticancer effects through the induction of apoptosis. For example, some derivatives have been shown to cause DNA fragmentation and damage in cancer cells.[7] Furthermore, they can modulate the expression of key apoptosis-regulating genes such as BCL-2, BAX, and p53.[7]

Below is a diagram illustrating a potential signaling pathway for apoptosis induction by 1,2,4-triazine derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Triazine Derivative Triazine Derivative p53 p53 Triazine Derivative->p53 Bax Bax Triazine Derivative->Bax Bcl2 Bcl2 Triazine Derivative->Bcl2 p53->Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of apoptosis induction by 1,2,4-triazine derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of some 1,2,4-triazine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.

The workflow for evaluating the anti-inflammatory potential of these compounds is depicted below.

anti_inflammatory_workflow Compound Synthesis Compound Synthesis In Silico Screening In Silico Screening Compound Synthesis->In Silico Screening In Vitro COX Assay In Vitro COX Assay In Silico Screening->In Vitro COX Assay In Vivo Carrageenan Assay In Vivo Carrageenan Assay In Vitro COX Assay->In Vivo Carrageenan Assay Lead Optimization Lead Optimization In Vivo Carrageenan Assay->Lead Optimization

Caption: Workflow for anti-inflammatory drug discovery with 1,2,4-triazines.

Conclusion

While direct efficacy data for this compound remains to be published, the broader class of thienyl-substituted and 6-methyl-1,2,4-triazin-5-one derivatives demonstrates significant potential as therapeutic agents, particularly in the realm of oncology. The available in vitro data on related compounds showcases potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action, primarily through the induction of apoptosis, provide a solid foundation for further investigation. Future in vivo studies on this compound and its analogues are warranted to fully elucidate their therapeutic potential and translate the promising in vitro findings into tangible clinical applications.

References

Confirming the target specificity of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the target specificity of a compound is paramount. While direct experimental data on the specific targets of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol remains unpublished, the broader family of 1,2,4-triazine derivatives has been the subject of extensive research, revealing a diverse range of biological activities and specific molecular targets. This guide provides a comparative overview of the target landscape for the 1,2,4-triazine scaffold, drawing upon published experimental data for structurally related compounds to inform potential avenues of investigation for this compound.

The 1,2,4-triazine core is a versatile scaffold that has been successfully modified to interact with a variety of biological targets, leading to the development of compounds with anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1][2][3][4][5] This inherent adaptability underscores the potential of novel derivatives such as this compound. To illustrate the target specificity that can be achieved with the 1,2,4-triazine scaffold, this guide will focus on two distinct and well-characterized examples: a series of G-protein-coupled receptor 84 (GPR84) antagonists and a class of thymidine phosphorylase inhibitors.

Comparative Analysis of 1,2,4-Triazine Derivatives

This section provides a detailed comparison of two distinct classes of 1,2,4-triazine derivatives, highlighting their different molecular targets and the structure-activity relationships (SAR) that govern their potency and selectivity.

Case Study 1: 1,2,4-Triazine Derivatives as GPR84 Antagonists

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor implicated in various inflammatory and fibrotic diseases. A series of 3,5,6-trisubstituted 1,2,4-triazine derivatives has been identified as potent and selective antagonists of GPR84.[6][7][8]

Compound IDR1 (at position 3)R2 (at position 5)R3 (at position 6)pIC50 (GPR84)[6]
1 -CH2-(1H-indol-3-yl)4-methoxyphenyl4-methoxyphenyl7.8
2 -CH2-(1H-indol-3-yl)PhenylPhenyl6.9
3 -CH2-(1H-indol-3-yl)4-fluorophenyl4-fluorophenyl7.5
4 -CH2-(5-fluoro-1H-indol-3-yl)4-methoxyphenyl4-methoxyphenyl8.1
5 -CH2-(1H-indol-3-yl)Thiophen-2-ylThiophen-2-yl6.5

Higher pIC50 values indicate greater potency.

dot

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 Gi Gi/o GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Agonist (e.g., MCFAs) Ligand->GPR84 Activates Antagonist 1,2,4-Triazine Antagonist Antagonist->GPR84 Blocks PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Promotes

Caption: GPR84 Signaling Pathway and Point of Antagonist Intervention.

Case Study 2: 1,2,4-Triazolo[1,5-a][1][3][5]triazine Derivatives as Thymidine Phosphorylase Inhibitors

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis. A series of 1,2,4-triazolo[1,5-a][1][3][5]triazin-5,7-dione and its 5-thioxo analogues have been developed as inhibitors of TP.[9]

Compound IDR (at position 2)XIC50 (µM) for TP[9]
6 PhenylO>100
7 4-ChlorophenylO85.3
8 PhenylS35.2
9 4-ChlorophenylS21.7
10 3,4-DichlorophenylS15.8

Lower IC50 values indicate greater inhibitory activity.

dot

TP_Inhibition_Workflow cluster_assay Thymidine Phosphorylase Activity Assay TP Thymidine Phosphorylase (TP) Thymine Thymine TP->Thymine dR1P 2-deoxy-α-D-ribose 1-phosphate TP->dR1P Angiogenesis Angiogenesis TP->Angiogenesis Promotes Thymidine Thymidine Thymidine->TP Pi Phosphate Pi->TP MTT MTT Assay (Cell Viability) Inhibitor 1,2,4-Triazolo[1,5-a] [1,3,5]triazine Derivative Inhibitor->TP Inhibits CancerCells Cancer Cells (e.g., MDA-MB-231) Inhibitor->CancerCells Treats CancerCells->MTT Evaluated by

Caption: Experimental Workflow for Screening Thymidine Phosphorylase Inhibitors.

Experimental Protocols

GPR84 Antagonist Screening Assay

The potency of the 1,2,4-triazine derivatives as GPR84 antagonists was determined using a functional cell-based assay. HEK293 cells stably expressing human GPR84 were utilized. The assay measured the ability of the compounds to inhibit the agonist-induced mobilization of intracellular calcium.

  • Cell Culture: HEK293 cells expressing GPR84 were cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Calcium Mobilization Assay: Cells were plated in 96-well plates and incubated overnight. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compounds (1,2,4-triazine derivatives) were added to the wells at various concentrations and incubated for a specified period.

  • Agonist Stimulation: A known GPR84 agonist (e.g., a medium-chain fatty acid) was added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Thymidine Phosphorylase Inhibition Assay

The inhibitory activity of the 1,2,4-triazolo[1,5-a][1][3][5]triazine derivatives against thymidine phosphorylase was evaluated using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: Recombinant human thymidine phosphorylase was used. The substrate solution contained thymidine and potassium phosphate in a suitable buffer (e.g., Tris-HCl).

  • Assay Reaction: The reaction was initiated by adding the enzyme to the substrate solution in the presence and absence of the test compounds at various concentrations.

  • Incubation: The reaction mixture was incubated at 37°C.

  • Detection: The activity of thymidine phosphorylase was determined by measuring the change in absorbance at a specific wavelength (e.g., 290 nm) due to the conversion of thymidine to thymine.

  • Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the IC50 values were determined by non-linear regression analysis.

Conclusion

While the specific targets of this compound are yet to be determined, the extensive research on the 1,2,4-triazine scaffold provides a valuable framework for predicting its potential biological activities. The case studies of GPR84 antagonists and thymidine phosphorylase inhibitors demonstrate that subtle modifications to the 1,2,4-triazine core can lead to potent and selective inhibitors of distinct protein targets. The thienyl group in this compound introduces a unique electronic and steric profile that could direct its binding to a specific target.

Future research should focus on screening this compound against a diverse panel of targets, including GPCRs, kinases, and metabolic enzymes, to elucidate its mechanism of action and unlock its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals handling 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this chemical compound, minimizing risks and environmental impact.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components—triazine and thiophene derivatives—and general best practices for chemical waste management. Triazine compounds can exhibit toxicity and pose a risk to aquatic life, while thiophene and its derivatives are often flammable and can cause irritation. Therefore, cautious handling and disposal are paramount.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure and chemical hazards.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or in a poorly ventilated area.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular solid waste.

  • Containerization:

    • Place the waste chemical in a clearly labeled, sealed, and non-reactive container. The original container is ideal if it is in good condition.

    • The label should include the full chemical name: "this compound," the quantity, and the date of disposal.

  • Storage:

    • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated to disperse any vapors.

  • Containment:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Cleanup and Disposal:

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_spill Spill Response Start Start: Unused or Waste This compound Assess Assess Hazards: - Triazine (Toxic, Aquatic Hazard) - Thiophene (Flammable, Irritant) Start->Assess PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Spill Spill Occurs Assess->Spill Containerize Containerize Waste: - Sealed, Labeled Container - Include Chemical Name & Date PPE->Containerize Store Store Safely: - Designated Hazardous Waste Area - Away from Incompatibles Containerize->Store ContactEHS Contact EHS or Waste Contractor Store->ContactEHS Disposal Proper Disposal at Approved Facility ContactEHS->Disposal Evacuate Evacuate & Ventilate Spill->Evacuate Immediate Action Contain Contain Spill with Inert Absorbent Evacuate->Contain Cleanup Collect & Containerize Spill Debris as Hazardous Waste Contain->Cleanup Report Report Spill to Supervisor & EHS Cleanup->Report Report->Store Store with other waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety data for structurally related triazine compounds. It is crucial to handle this compound with care and to perform a thorough risk assessment before beginning any experimental work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesWear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection GlovesWear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile rubber gloves are generally recommended for handling solid chemicals.
Protective ClothingWear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][2]
Respiratory Protection RespiratorUnder normal use conditions with adequate ventilation, respiratory protection may not be required.[1] If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2][3]

  • Avoid the formation of dust during handling.[1][2]

  • Do not get the substance in your eyes, on your skin, or on your clothing.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Avoid ingestion and inhalation.[1][2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[2]

Disposal Plan

All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal:

  • Collect waste material by sweeping it up and shoveling it into a suitable, closed container for disposal.[1][2]

  • Avoid creating dust during the collection of waste.[1]

  • The compound should not be released into the environment.[1]

  • Dispose of the contents and container to an approved waste disposal plant.[2][3]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checks and procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) (or data for similar compounds) B Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Prepare Compound - Avoid dust formation C->D E Conduct Experiment D->E F Clean Work Area E->F Experiment Complete G Segregate and Label Waste F->G H Dispose of Waste in Accordance with Regulations G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: Chemical handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.